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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(3-Fluoropyridin-4-yl)ethan-1-one Hydrochloride: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride (CAS Number: 2828028-09-5), a fluorinated pyridine derivative of significant interest to researchers and profess...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride (CAS Number: 2828028-09-5), a fluorinated pyridine derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the pyridine ring imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This document will delve into the compound's properties, synthesis, safety considerations, and its burgeoning role in the landscape of pharmaceutical research.

Core Compound Identification and Properties

1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride is a pyridinyl ethanone derivative. The hydrochloride salt enhances the compound's stability and solubility in aqueous media, a desirable characteristic for many biological and synthetic applications.

PropertyValueSource
CAS Number 2828028-09-5BLDpharm
Molecular Formula C₇H₇ClFNO10X CHEM[1]
Molecular Weight 175.59 g/mol 10X CHEM[1]
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in water and polar organic solvents (predicted)-

Note: Some physical properties are predicted based on the characteristics of similar compounds due to the limited availability of experimental data for this specific hydrochloride salt.

The Scientific Rationale: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[2][3] Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[2][3]

The pyridine scaffold, a ubiquitous nitrogen-containing heterocycle, is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[2][4] The combination of a fluorine atom and a pyridine ring in 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride makes it a valuable building block for creating new chemical entities with potentially enhanced therapeutic profiles. These derivatives have shown promise in a range of therapeutic areas, including oncology, infectious diseases, and neurology.[2][4]

Synthesis and Manufacturing

Proposed Synthesis of 1-(3-Fluoropyridin-4-yl)ethan-1-one (Free Base)

A potential synthetic approach could start from 3-fluoropyridine, a commercially available starting material. The introduction of the acetyl group at the 4-position of the pyridine ring is the key transformation. One possible route is a directed ortho metalation followed by reaction with an acetylating agent.

Experimental Protocol: Synthesis of 1-(3-Fluoropyridin-4-yl)ethan-1-one

  • Step 1: Lithiation of 3-Fluoropyridine. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-fluoropyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

  • Step 2: Deprotonation. Slowly add a solution of lithium diisopropylamide (LDA) in THF to the cooled solution while maintaining the temperature below -70 °C. The LDA will selectively deprotonate the 4-position of the pyridine ring, which is activated by the adjacent fluorine atom.

  • Step 3: Acetylation. After stirring the reaction mixture at -78 °C for a specified time to ensure complete deprotonation, add N,N-dimethylacetamide (DMA) or another suitable acetylating agent.

  • Step 4: Quenching and Extraction. Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.

  • Step 5: Purification. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Formation of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a standard and straightforward procedure in medicinal chemistry.

Experimental Protocol: Synthesis of 1-(3-Fluoropyridin-4-yl)ethan-1-one Hydrochloride

  • Step 1: Dissolution. Dissolve the purified 1-(3-Fluoropyridin-4-yl)ethan-1-one free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Step 2: Acidification. Slowly add a solution of hydrogen chloride (HCl) in the same solvent (or as a gas) to the stirred solution of the free base.

  • Step 3: Precipitation and Isolation. The hydrochloride salt will typically precipitate out of the solution. The solid can then be collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield the final product.

Synthesis_Pathway Start 3-Fluoropyridine Intermediate1 Lithium diisopropylamide (LDA) in THF, -78 °C Start->Intermediate1 1. Intermediate2 4-Lithio-3-fluoropyridine Intermediate1->Intermediate2 Deprotonation Intermediate3 N,N-Dimethylacetamide (DMA) Intermediate2->Intermediate3 2. Product_FreeBase 1-(3-Fluoropyridin-4-yl)ethan-1-one Intermediate3->Product_FreeBase Acetylation Reagent_HCl HCl in Ether/EtOAc Product_FreeBase->Reagent_HCl 3. Product_HCl 1-(3-Fluoropyridin-4-yl)ethan-1-one Hydrochloride Reagent_HCl->Product_HCl Salt Formation

Caption: Proposed synthesis of 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride.

Analytical Characterization

The structural confirmation of 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride would be achieved through a combination of standard analytical techniques. While specific spectra for this compound are not publicly available, the expected data can be predicted based on its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with characteristic coupling patterns influenced by the fluorine atom. A singlet corresponding to the methyl protons of the acetyl group would also be present.

    • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the carbons of the pyridine ring (with C-F coupling), and the methyl carbon.

    • ¹⁹F NMR: A singlet in the fluorine NMR spectrum would confirm the presence of the fluorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ketone and C-F stretching vibrations.

  • Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the free base, 1-(3-Fluoropyridin-4-yl)ethan-1-one, and characteristic fragmentation patterns.

Safety and Handling

  • Hazard Statements (Predicted):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled, remove person to fresh air and keep comfortable for breathing.

    • If swallowed, call a poison center or doctor if you feel unwell.

Safety_Precautions cluster_hazards Potential Hazards cluster_ppe Personal Protective Equipment (PPE) Compound 1-(3-Fluoropyridin-4-yl)ethan-1-one Hydrochloride H302 Harmful if swallowed Compound->H302 leads to H315 Causes skin irritation Compound->H315 leads to H319 Causes serious eye irritation Compound->H319 leads to H335 May cause respiratory irritation Compound->H335 leads to Gloves Protective Gloves H302->Gloves requires Goggles Safety Goggles/Face Shield H302->Goggles requires LabCoat Lab Coat H302->LabCoat requires Respirator Respirator (if needed) H302->Respirator requires H315->Gloves requires H315->Goggles requires H315->LabCoat requires H315->Respirator requires H319->Gloves requires H319->Goggles requires H319->LabCoat requires H319->Respirator requires H335->Gloves requires H335->Goggles requires H335->LabCoat requires H335->Respirator requires

Caption: Key safety considerations for handling the compound.

Applications in Drug Discovery and Development

Fluorinated pyridines are key pharmacophores in a multitude of drug candidates and approved medicines. The title compound, 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

The acetylpyridine moiety can be elaborated through various chemical transformations, such as:

  • Reductive amination: To introduce diverse amine functionalities.

  • Aldol condensation: To form carbon-carbon bonds and build molecular complexity.

  • Willgerodt-Kindler reaction: To convert the acetyl group into a thioamide, a precursor for various heterocycles.

These transformations allow for the exploration of a wide chemical space, enabling the optimization of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The 3-fluoro-4-acetylpyridine core is a valuable starting point for the development of inhibitors for various biological targets, including kinases, proteases, and G-protein coupled receptors (GPCRs).

Conclusion

1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic combination of a fluorinated pyridine core with a reactive acetyl group provides a gateway to a diverse range of novel chemical entities. While detailed experimental data for this specific compound is currently limited, its potential is underscored by the well-established importance of fluorinated pyridines in modern pharmaceuticals. Further research and characterization of this compound are warranted to fully unlock its potential in the development of next-generation therapeutics.

References

  • 10X CHEM. 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride. [Link]

  • Fisher Scientific.
  • Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

  • Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Fluoropyridin-4-yl)et...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride. In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical characteristics is paramount. These properties govern a compound's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile.[1] This document is structured to deliver not just data, but also the scientific rationale behind the evaluation of these parameters, offering field-proven insights for researchers in the pharmaceutical sciences.

Chemical Identity and Structural Elucidation

1-(3-Fluoropyridin-4-yl)ethan-1-one, in its free base form, is a substituted pyridine derivative. The hydrochloride salt is formed by the protonation of the pyridine nitrogen, a modification often employed in pharmaceutical development to enhance solubility and stability.

Molecular Structure:

  • Free Base: 1-(3-Fluoropyridin-4-yl)ethan-1-one

  • HCl Salt: 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride

Structural Diagram:

cluster_0 pKa Determination Workflow A Prepare 1 mM solution of the compound in water B Calibrate pH meter with standard buffers (pH 4, 7, 10) A->B C Add 0.1 M KCl to maintain ionic strength B->C D Titrate with standardized 0.1 M NaOH solution C->D E Record pH after each addition of titrant D->E F Plot pH vs. volume of NaOH added E->F G Determine the inflection point of the titration curve F->G H Calculate pKa at the half-equivalence point G->H cluster_0 Kinetic Solubility Assay Workflow A Prepare a high-concentration stock solution in DMSO B Add aliquots of the stock solution to a buffered aqueous solution (e.g., PBS) A->B C Shake the solutions at a constant temperature for a defined period (e.g., 2 hours) B->C D Filter the solutions to remove any precipitate C->D E Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) D->E F Determine the highest concentration at which the compound remains in solution E->F

Sources

Foundational

synthesis and characterization of 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Fluoropyridin-4-yl)ethan-1-one Hydrochloride Abstract: This technical guide provides a comprehensive overview of the synthesis and detailed charac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Fluoropyridin-4-yl)ethan-1-one Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride, a valuable heterocyclic building block in contemporary drug discovery. The strategic incorporation of a fluorine atom onto the pyridine scaffold significantly influences the molecule's physicochemical properties, making it an attractive intermediate for developing novel therapeutic agents. This document outlines a robust synthetic pathway, from starting materials to the final hydrochloride salt, and delves into the analytical techniques required to confirm its structure and purity. The methodologies are presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with the practical and theoretical knowledge necessary for its successful preparation and validation.

Introduction: The Strategic Role of Fluorinated Pyridines

Fluorine-containing pyridine derivatives are cornerstone structural motifs in modern medicinal chemistry.[1] The introduction of fluorine, the most electronegative element, into a pyridine ring can profoundly modulate a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] These modifications often translate into improved pharmacokinetic profiles and enhanced therapeutic efficacy.[2] Consequently, fluorinated pyridines are integral components of numerous FDA-approved drugs across a wide range of therapeutic areas, from oncology to infectious diseases.[1][3]

1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride serves as a key intermediate for introducing the 4-acetyl-3-fluoropyridinyl moiety into more complex molecules. This scaffold is of particular interest in the development of kinase inhibitors and other targeted therapies.[4] This guide provides a detailed, field-proven framework for the synthesis and rigorous characterization of this important compound.

Synthetic Strategy and Rationale

The synthesis of 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride is strategically designed in two main stages: the regioselective acylation of the 3-fluoropyridine core and the subsequent formation of the hydrochloride salt to improve stability and handling.

2.1 Regioselective Acylation via Directed Ortho-Metalation

The primary challenge in functionalizing 3-fluoropyridine is achieving regioselectivity. The fluorine atom, being an ortho-, para-director for electrophilic substitution but also activating the ring towards nucleophilic attack, complicates direct Friedel-Crafts acylation, which typically proceeds with low yield and poor selectivity on pyridine rings.

A more robust and highly regioselective method is directed ortho-metalation (DoM) . In this approach, the fluorine atom and the pyridine nitrogen atom cooperatively direct a strong base, such as Lithium Diisopropylamide (LDA), to abstract the proton at the C4 position. This is the most acidic proton due to the combined inductive effects of the adjacent fluorine and nitrogen atoms. The resulting lithiated intermediate is a potent nucleophile that can then be quenched with an appropriate acetylating agent.

2.2 Hydrochloride Salt Formation

The free base, 1-(3-Fluoropyridin-4-yl)ethan-1-one, is an oil or low-melting solid that can be challenging to purify and handle. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to isolate, purify by recrystallization, and store. This is achieved by treating a solution of the free base with hydrochloric acid in a suitable organic solvent, such as diethyl ether or isopropanol, to precipitate the salt.

The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Salt Formation & Purification 3-Fluoropyridine 3-Fluoropyridine Lithiated Intermediate Lithiated Intermediate 3-Fluoropyridine->Lithiated Intermediate 1. LDA, THF 2. -78 °C Free Base 1-(3-Fluoropyridin-4-yl)ethan-1-one Lithiated Intermediate->Free Base 3. N,N-Dimethylacetamide 4. Aqueous Workup Target Compound 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl Free Base->Target Compound 5. HCl in Diethyl Ether 6. Filtration

Figure 1: Synthetic workflow for the target compound.

Detailed Experimental Protocols

Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be followed at all times. All reactions involving air- and moisture-sensitive reagents must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.[5]

3.1 Synthesis of 1-(3-Fluoropyridin-4-yl)ethan-1-one (Free Base)

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add n-Butyllithium (2.5 M in hexanes, 22 mL, 55 mmol) to the THF, followed by the dropwise addition of diisopropylamine (7.7 mL, 55 mmol). Stir the resulting solution at -78 °C for 30 minutes to generate LDA in situ.

  • Substrate Addition: In a separate flask, prepare a solution of 3-fluoropyridine (4.85 g, 50 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LDA solution at -78 °C over 30 minutes. The solution may develop a deep red or brown color, indicative of the lithiated species. Stir the reaction mixture at -78 °C for 1 hour.

  • Acylation: Add N,N-Dimethylacetamide (5.1 mL, 55 mmol) dropwise to the reaction mixture while maintaining the temperature at -78 °C. Stir for an additional 2 hours at this temperature.

  • Quenching and Workup: Remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-(3-Fluoropyridin-4-yl)ethan-1-one as a pale yellow oil.

3.2 Preparation of 1-(3-Fluoropyridin-4-yl)ethan-1-one Hydrochloride

  • Dissolution: Dissolve the purified free base (e.g., 5.0 g) in anhydrous diethyl ether (100 mL) in an Erlenmeyer flask.

  • Precipitation: While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether until no further precipitation is observed. A white or off-white solid will form.

  • Isolation: Stir the suspension for 30 minutes at room temperature. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities. Dry the solid under vacuum to a constant weight to yield 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride.

Physicochemical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The data presented below are typical values expected for this compound.

4.1 Physical Properties

PropertyValue
CAS Number 2828028-09-5[6]
Molecular Formula C₇H₇ClFNO
Molecular Weight 175.59 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol; sparingly soluble in dichloromethane

4.2 Spectroscopic Data

The following table summarizes the key spectroscopic data used to confirm the structure of the title compound.

TechniqueExpected Data
¹H NMR δ (ppm) in D₂O: ~8.8 (d, 1H, H-2), ~8.6 (d, 1H, H-6), ~7.8 (t, 1H, H-5), ~2.7 (s, 3H, CH₃). Coupling constants (J) will be observed between adjacent protons and through the fluorine atom (JHF).
¹³C NMR δ (ppm) in D₂O: ~198 (C=O), ~158 (d, JCF ≈ 250 Hz, C-3), ~145 (d, C-2), ~142 (d, C-6), ~138 (d, C-4), ~125 (d, C-5), ~28 (CH₃).
Mass Spec (ESI+) m/z: 140.05 [M+H]⁺ (for the free base). The value corresponds to the exact mass of C₇H₇FNO⁺.
FT-IR ν (cm⁻¹): ~3000-2800 (C-H stretch), ~1710 (C=O stretch, ketone), ~1600, ~1480 (Pyridine ring C=C, C=N stretch), ~1250 (C-F stretch).
Figure 2: Key NMR correlations for the target compound.

Discussion and Mechanistic Insights

5.1 Rationale for Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework. The chemical shifts, multiplicities (singlet, doublet, triplet), and coupling constants provide definitive information about the electronic environment and connectivity of the atoms. The characteristic large coupling constant observed in the ¹³C NMR spectrum between C-3 and the attached fluorine (JCF) is a key diagnostic feature confirming the fluorine's position.[7]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition (molecular formula).[8] The fragmentation pattern can also offer additional structural clues.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The strong absorption band around 1710 cm⁻¹ is characteristic of a ketone carbonyl group, while the band around 1250 cm⁻¹ is indicative of the C-F bond.[9]

5.2 Self-Validating Protocol

The described protocol is self-validating through a series of checkpoints. The color change upon lithiation provides an initial qualitative check of the reaction's progress. Following the workup, a preliminary analysis of the crude product by Thin-Layer Chromatography (TLC) against the starting material (3-fluoropyridine) will confirm the consumption of the reactant and the formation of a new, more polar product. Finally, the comprehensive spectroscopic analysis (NMR, MS, IR) of the purified hydrochloride salt provides unambiguous confirmation of the final product's identity and purity, ensuring the success of the synthesis.

Conclusion

This guide has detailed a reliable and well-rationalized methodology for the synthesis of 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride. The use of directed ortho-metalation provides a regioselective and efficient route to this valuable building block. The comprehensive characterization protocol, employing a suite of modern analytical techniques, ensures the structural integrity and purity of the final product. The information and procedures contained herein are designed to empower researchers in medicinal chemistry and drug development to confidently synthesize and utilize this key fluorinated pyridine intermediate for the advancement of their research programs.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Various Authors. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • Organic Syntheses. (n.d.). 4-Acetylpyridine oxime. Organic Syntheses Procedure. Retrieved from [Link]

  • Ali, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. Retrieved from [Link]

  • Popławska, M., et al. (n.d.). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl). PMC. Retrieved from [Link]

  • Various Authors. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.
  • Various Authors. (2006). Novel Synthesis of 4-Fluoropyridines Based on 2-Fluoroallylic Alcohols by Succeeding Ireland–Claisen. Synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(3-amino-4-fluoropyrrolidin-1-yl)ethan-1-one hydrochloride. Retrieved from [Link]

  • CN101863829A - Google Patents. (n.d.). Synthesis method of 3-fluorine-4-aminopyridine.
  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Various Authors. (n.d.). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine.
  • Stypułkowska, K., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI. Retrieved from [Link]

  • Various Authors. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed. Retrieved from [Link]

  • El-Gazzar, M.G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Retrieved from [Link]

  • Sandosham, J., et al. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC. Retrieved from [Link]

  • Mohammadi, S.Z., et al. (2021). A Green and Simple Carbon-dot-based Fluorescent Probe for Selective and Sensitive Detection of Ranitidine Hydrochloride. Analytical and Bioanalytical Chemistry Research. Retrieved from [Link]

Sources

Exploratory

The Strategic Incorporation of Fluorine in Pyridine-Based Drug Discovery: A Technical Guide

Introduction: The Pyridine Scaffold and the Fluorine Advantage The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its nitrogen atom provides a key point for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Scaffold and the Fluorine Advantage

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its nitrogen atom provides a key point for hydrogen bonding and salt formation, influencing solubility and target engagement. However, the optimization of pyridine-containing drug candidates often faces challenges related to metabolic stability, physicochemical properties, and target selectivity. The strategic introduction of fluorine atoms has emerged as a powerful tool to address these challenges and fine-tune the pharmacological profile of pyridine-based therapeutics.[1]

Fluorine, the most electronegative element, possesses a unique combination of properties that make it highly attractive for drug design. Its small size, similar to that of a hydrogen atom, allows for its introduction with minimal steric perturbation.[2] Yet, its profound electronic influence can dramatically alter the properties of the pyridine ring, offering medicinal chemists a versatile handle to modulate acidity, lipophilicity, conformation, and metabolic fate.[3][4] This guide provides an in-depth exploration of the multifaceted role of fluorine in the medicinal chemistry of pyridine compounds, offering insights for researchers, scientists, and drug development professionals.

Part 1: Modulating Physicochemical Properties with Fluorine

The introduction of fluorine into a pyridine ring can induce significant and often predictable changes in its fundamental physicochemical properties. Understanding these effects is crucial for rational drug design.

Electronic Effects and Basicity (pKa) Modulation

The strong electron-withdrawing inductive effect of fluorine is a key determinant of its influence on the pyridine ring. When a fluorine atom is placed on the pyridine ring, it withdraws electron density, thereby reducing the basicity (pKa) of the pyridine nitrogen.[5][6] This modulation of pKa can have profound consequences for a drug's behavior in physiological environments. A lower pKa can decrease unwanted interactions with acidic organelles and may influence the drug's absorption, distribution, and off-target effects.

For instance, the pKa of pyridine is approximately 5.2. The introduction of a fluorine atom at the 2-position can lower the pKa significantly. This effect is additive, with increasing fluorination leading to a further decrease in basicity. The ability to fine-tune the pKa of the pyridine nitrogen is a critical tool for optimizing drug-receptor interactions and improving the overall pharmacokinetic profile.[7][8]

Table 1: Illustrative pKa Values of Fluorinated Pyridines

CompoundPosition of FluorineApproximate pKa
Pyridine-5.2
2-Fluoropyridine20.44
3-Fluoropyridine32.97
4-Fluoropyridine41.95
2,6-Difluoropyridine2, 6-2.9

Note: These are approximate values and can vary based on experimental conditions.

Lipophilicity (logP/logD) - A Context-Dependent Parameter

The effect of fluorine on lipophilicity is more complex and highly context-dependent.[9][10][11] While the replacement of a hydrogen atom with fluorine generally increases the lipophilicity of an aromatic ring, the overall impact on a pyridine-containing molecule is influenced by the position of fluorination and the presence of other functional groups.[12][13]

Fluorination can increase the hydrophobic surface area of a molecule, which tends to increase lipophilicity.[12] However, the strong polarization of the C-F bond can also increase the overall polarity of the molecule, potentially reducing lipophilicity.[9][12] For example, studies on 2-(thiofluoroalkyl)pyridines have shown that the relationship between the degree of fluorination and lipophilicity is not always linear.[9] This dual effect allows for subtle adjustments to a molecule's logP or logD, which is critical for optimizing membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[14]

Enhancing Metabolic Stability

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability.[15][16][17][18] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[15][19]

By strategically placing fluorine atoms at metabolically labile positions on the pyridine ring or adjacent alkyl groups, medicinal chemists can block these "soft spots" for oxidation.[20] This "metabolic blocking" strategy can significantly increase the half-life of a drug, reduce the formation of potentially toxic metabolites, and improve its oral bioavailability.[21][22][23] For instance, the introduction of a fluorine atom can prevent para-hydroxylation of a phenyl ring attached to a pyridine, a common metabolic pathway.[20]

Metabolic_Blocking cluster_0 Without Fluorine cluster_1 With Fluorine Pyridine_Compound Pyridine-R Metabolite Pyridine-R-OH (Metabolite) Pyridine_Compound->Metabolite CYP450 Oxidation Fluorinated_Pyridine Pyridine-R-F No_Metabolism Metabolism Blocked Fluorinated_Pyridine->No_Metabolism CYP450

Caption: Fluorine as a metabolic shield.

Part 2: Fluorine's Role in Drug-Target Interactions and Conformational Control

Beyond its influence on physicochemical properties, fluorine can directly participate in and modulate interactions with biological targets, and control the conformational preferences of pyridine-containing molecules.

Non-Covalent Interactions

While the C-F bond is generally considered a poor hydrogen bond acceptor, there is growing evidence that fluorine can participate in favorable interactions within a protein binding pocket.[24][25] These interactions can include:

  • Fluorine-Protein Contacts: Fluorine can engage in van der Waals interactions and, in some cases, weak hydrogen bonds with protein backbones or side chains.[24]

  • Water-Mediated Interactions: Fluorine can influence the structure of water molecules in a binding pocket, leading to stabilized water-mediated hydrogen bond networks that contribute to binding affinity.[24][25]

  • Anion-π Interactions: In certain contexts, the electron-deficient π-system of a perfluorinated pyridine ring can interact favorably with anionic residues in a protein.[25]

The ability of fluorine to engage in these subtle yet significant interactions provides an additional layer of optimization for enhancing ligand-receptor binding affinity and selectivity.

Conformational Control

The introduction of fluorine can also exert stereoelectronic effects that influence the conformational preferences of flexible side chains attached to the pyridine ring.[26][27] For example, in fluorinated piperidines (a saturated pyridine derivative), the preference for axial versus equatorial positioning of the fluorine atom can be influenced by solvent polarity and interactions with neighboring groups.[26][27] This conformational locking can pre-organize a molecule into its bioactive conformation, leading to a lower entropic penalty upon binding to its target and thus, higher potency.[3]

Part 3: Synthetic Strategies for Fluorinated Pyridines

The increasing importance of fluorinated pyridines in drug discovery has driven the development of a diverse array of synthetic methodologies for their preparation.

Classical and Modern Fluorination Techniques

Historically, the synthesis of fluorinated pyridines relied on harsh methods such as the Balz-Schiemann reaction or nucleophilic aromatic substitution (SNA) on activated chloropyridines with fluoride salts.[19] While still in use, these methods often suffer from limited substrate scope and harsh reaction conditions.

More recently, significant advances have been made in the development of milder and more selective fluorination methods.[3][19] These include:

  • Electrophilic Fluorination: Reagents like Selectfluor® allow for the direct C-H fluorination of electron-rich pyridine derivatives.[19]

  • Nucleophilic Fluorination: The development of more soluble and reactive fluoride sources has improved the efficiency of SNAr reactions.[19]

  • Metal-Catalyzed Cross-Coupling: Palladium- and rhodium-catalyzed reactions have enabled the synthesis of complex fluorinated pyridines from readily available starting materials.[28]

  • Late-Stage Fluorination: The ability to introduce fluorine at a late stage in a synthetic sequence is highly desirable in drug discovery, and new methods are continually being developed to achieve this.[29]

Experimental Protocol: Rh(III)-Catalyzed Synthesis of 3-Fluoropyridines

This protocol is based on the work of Chiba and Rovis, demonstrating a modern approach to constructing substituted 3-fluoropyridines.[28]

Objective: To synthesize a 3-fluoropyridine derivative from an α-fluoro-α,β-unsaturated oxime and an alkyne.

Materials:

  • α-fluoro-α,β-unsaturated oxime

  • Alkyne

  • [Cp*RhCl2]2 (catalyst)

  • CsOPiv (additive)

  • Solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the α-fluoro-α,β-unsaturated oxime (1.0 equiv), alkyne (1.2 equiv), [Cp*RhCl2]2 (2.5 mol %), and CsOPiv (20 mol %).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-fluoropyridine.

Synthesis_Workflow Start Starting Materials (Oxime, Alkyne, Catalyst, Additive) Reaction Reaction Setup (Inert atmosphere, Solvent) Start->Reaction Heating Heating and Stirring Reaction->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Workup (Cooling, Concentration) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product 3-Fluoropyridine Product Purification->Product

Caption: Rh(III)-catalyzed synthesis workflow.

Part 4: Case Studies of Fluorinated Pyridine Drugs

The successful application of fluorine in pyridine-containing drugs is evident in numerous FDA-approved therapeutics.

  • Vericiguat: This soluble guanylate cyclase stimulator, used for heart failure, features a fluorine atom on its pyrazolopyridine core. This fluorine atom enhances metabolic stability and reduces clearance.[22][23]

  • Alpelisib: An inhibitor of PI3K used in cancer therapy, Alpelisib contains a trifluoro-tert-butyl group on the pyridine ring. This fluorinated moiety contributes to higher metabolic stability, excellent oral bioavailability, and strong binding affinity to the target.[22][23]

  • Lemborexant: A dual orexin receptor antagonist for insomnia, Lemborexant has a fluorine atom on the pyridine ring that is crucial for its high binding affinity and favorable pharmacological profile.[22]

Conclusion and Future Perspectives

The strategic incorporation of fluorine has become an indispensable tool in the medicinal chemist's arsenal for the design and optimization of pyridine-based drugs. Its ability to modulate physicochemical properties, enhance metabolic stability, and influence drug-target interactions has led to the development of numerous successful therapeutics.[3][4][30] As our understanding of the nuanced effects of fluorine continues to grow, and as new synthetic methodologies for its introduction become available, the role of fluorine in pyridine medicinal chemistry is set to expand even further. The future will likely see the development of more sophisticated strategies for the rational design of fluorinated pyridine compounds with tailored properties for a wide range of therapeutic applications.

References

  • Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 68(4), 4787-4800. [Link]

  • Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). Organic & Biomolecular Chemistry. [Link]

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. (n.d.). PMC - NIH. [Link]

  • A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (n.d.). ResearchGate. [Link]

  • Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc. (2026). ACS.org. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). PubMed. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2025). PubMed. [Link]

  • New method for introducing fluorinated components into molecules. (2024). Universität Münster. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). PMC. [Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. (n.d.). PMC - NIH. [Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. (2024). ACS Publications. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. [Link]

  • The Chemistry and Applications of Fluorinated Pyridines: A Look at 2-Fluoro-3-Trifluoromethylpyridine. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2023). chemrxiv.org. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). PMC. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). PubMed. [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (n.d.). PMC. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). preprints.org. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016to 2022. (2023). IRIS UniPA. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024). MDPI. [Link]

  • Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues. (n.d.). MDPI. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. [Link]

  • The role of fluorine in medicinal chemistry. (2007). PubMed. [Link]

  • Applications of Fluorine in Medicinal Chemistry. (2015). ACS Publications. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2025). ResearchGate. [Link]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. (n.d.). ChemRxiv. [Link]

  • Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine. (2023). ResearchGate. [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). PMC - NIH. [Link]

  • Correlations between the experimental pKa values of fluorine- and... (n.d.). ResearchGate. [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (n.d.). RSC Publishing. [Link]

  • Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators. (2014). jac.bioflux.com.ro. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). ResearchGate. [Link]

  • Fluorine–Fluorine Interactions in the Solid State: An Experimental and Theoretical Study. (2011). The Journal of Physical Chemistry A - ACS Publications. [Link]

  • How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct. (n.d.). chemistry-europe.onlinelibrary.wiley.com. [Link]

  • Determination of p K a values of fluorocompounds in water using 19 F NMR. (n.d.). ResearchGate. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). mdpi-res.com. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. [Link]

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Protocols & Analytical Methods

Method

1-(3-Fluoropyridin-4-yl)ethan-1-one HCl as a building block for agrochemicals

Application Note: 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl Subtitle: Strategic Utilization as a C4-Functionalized Fluorinated Scaffold in Agrochemical Synthesis Executive Summary This guide details the chemical handling,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl Subtitle: Strategic Utilization as a C4-Functionalized Fluorinated Scaffold in Agrochemical Synthesis

Executive Summary

This guide details the chemical handling, synthetic utility, and strategic application of 1-(3-Fluoropyridin-4-yl)ethan-1-one Hydrochloride (also known as 3-Fluoro-4-acetylpyridine HCl). As the agrochemical industry shifts toward highly specific, metabolically stable fluorinated heterocycles, this scaffold offers a unique 3,4-substitution pattern. The ortho-fluorine motif (relative to the acetyl group) provides critical conformational control and metabolic blocking, making it a premier building block for Succinate Dehydrogenase Inhibitor (SDHI) fungicides and next-generation herbicides.

Part 1: Chemical Profile & Handling

Compound Identity:

  • IUPAC Name: 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride

  • Common Name: 3-Fluoro-4-acetylpyridine HCl

  • Molecular Formula: C₇H₆FNO · HCl

  • Key Feature: The C3-Fluorine atom creates an electronic and steric environment that modulates the reactivity of the C4-acetyl group, distinct from non-fluorinated analogues.

Physicochemical Properties Table:

PropertyValue / CharacteristicImpact on Protocol
State White to off-white crystalline solidEasy to weigh; flowable.
Hygroscopicity High (Deliquescent)CRITICAL: Must be stored under inert gas (Ar/N₂). Absorbs moisture rapidly, altering stoichiometry.
Acidity Acidic (HCl salt)Incompatible with acid-sensitive organometallics (e.g., Grignards, Organolithiums) without prior neutralization.
Solubility Soluble in Water, MeOH, DMSOGood for biphasic extractions; poor solubility in non-polar ethers until free-based.

Safety & Stability Directive: The HCl salt form stabilizes the pyridine ring against oxidation during storage. However, the free base is volatile and prone to degradation over time.

  • Storage: Store at 2–8°C under Argon.

  • PPE: Standard chemical resistant gloves (Nitrile), safety goggles, and fume hood (pyridine derivatives possess potent, distinct odors and potential neurotoxicity).

Part 2: Synthetic Utility & Strategy

The value of this building block lies in the Acetyl Group (C4) serving as a "universal adapter" for heterocycle construction, while the Fluorine (C3) acts as a permanent structural modifier.

Mechanism of Action: The "Ortho-Fluoro" Effect
  • Conformational Lock: The van der Waals radius of Fluorine (1.47 Å) creates steric pressure against the acetyl oxygen, twisting the carbonyl out of coplanarity with the pyridine ring. This creates unique binding pockets in target enzymes (e.g., fungal SDH enzymes).

  • Metabolic Blocking: The C3 position in pyridines is a common site for oxidative metabolism (P450 hydroxylation). Fluorine substitution blocks this degradation, extending the half-life of the final agrochemical.

Primary Synthetic Pathways
  • Biaryl Construction (The Pyrazole Route): Condensation with hydrazines to form Pyrazole-Pyridine motifs (common in SDHI fungicides).

  • Linker Synthesis: Reduction of the ketone to an ethyl/alcohol linker, followed by etherification (common in herbicides).

Part 3: Experimental Protocols

Protocol A: Controlled Free-Basing (Mandatory Precursor Step)

Rationale: Most condensation and organometallic reactions require the non-protonated pyridine nitrogen to prevent catalyst poisoning or stoichiometric mismatch.

Reagents:

  • 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl (10.0 mmol)

  • Saturated NaHCO₃ solution (30 mL)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • Dissolution: Dissolve the HCl salt in minimal distilled water (10 mL) in a separatory funnel.

  • Neutralization: Slowly add sat. NaHCO₃ while swirling. Caution: CO₂ evolution will be vigorous. Continue until pH ~8–9.

  • Extraction: Extract immediately with DCM (3 x 20 mL). The fluorinated pyridine is lipophilic and will partition efficiently into the organic phase.

  • Drying: Dry combined organics over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter and concentrate in vacuo at <30°C.

    • Note: The free base is volatile.[1] Do not apply high vacuum for extended periods. Use immediately in the next step.

Protocol B: Synthesis of Enaminone Intermediate (Scaffold Activation)

Rationale: Converting the acetyl group to an enaminone (using DMF-DMA) is the industry-standard method for generating a reactive 3-carbon backbone, which can then be cyclized into pyrazoles, isoxazoles, or pyrimidines.

Reagents:

  • Free base 1-(3-Fluoropyridin-4-yl)ethan-1-one (from Protocol A)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv)

  • Toluene (Anhydrous)

Step-by-Step:

  • Setup: Charge a round-bottom flask with the free base ketone and anhydrous toluene (0.5 M concentration).

  • Addition: Add DMF-DMA (1.5 equiv) via syringe under N₂ atmosphere.

  • Reflux: Heat to reflux (110°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (EtOAc/Hexane). The starting ketone spot will disappear, replaced by a lower Rf, highly UV-active spot (the enaminone).

  • Workup: Cool to room temperature. Concentrate in vacuo to remove toluene and excess DMF-DMA.

  • Result: The resulting red/orange oil is the Enaminone Intermediate . It is generally pure enough for the next cyclization step (e.g., reaction with Methylhydrazine to form the Pyrazole).

Part 4: Visualizing the Workflow

The following diagram illustrates the transformation of the raw HCl salt into a bioactive pyrazole-pyridine scaffold, a core structure in modern fungicides.

Agrochemical_Synthesis_Workflow cluster_legend Process Key Start Raw Material: 1-(3-Fluoropyridin-4-yl) ethan-1-one HCl FreeBase Protocol A: Free-Basing (Sat. NaHCO3 / DCM) Start->FreeBase Neutralization Ketone Intermediate 1: Free Ketone Base (Volatile Oil) FreeBase->Ketone Extraction Activation Protocol B: Enaminone Formation (DMF-DMA, Reflux) Ketone->Activation Condensation Enaminone Intermediate 2: Enaminone Scaffold (Reactive Electrophile) Activation->Enaminone - MeOH Cyclization Cyclization: + Methylhydrazine Enaminone->Cyclization Ring Closure Product Final Agrochemical Scaffold: 3-Fluoro-4-(1-methyl-1H- pyrazol-5-yl)pyridine Cyclization->Product Final Target key1 Red: Raw Input key2 Yellow: Prep Step key3 Blue: Activation key4 Green: Synthesis

Caption: Figure 1. Step-wise conversion of the HCl salt building block into a Pyrazole-Pyridine biaryl scaffold, a common motif in SDHI fungicides.

Part 5: Analytical Validation

To verify the integrity of the free base and the ortho-fluoro substitution pattern, use the following NMR markers:

  • ¹⁹F NMR (376 MHz, CDCl₃): Expect a singlet (or doublet if H-coupling is resolved) around -120 to -130 ppm .

    • Diagnostic: The absence of other fluorine peaks confirms no nucleophilic displacement of the fluorine occurred during free-basing.

  • ¹H NMR (400 MHz, CDCl₃):

    • Acetyl Methyl: Singlet, ~2.6–2.7 ppm (3H).

    • Pyridine C2-H: Singlet/Fine doublet, ~8.5–8.7 ppm (Deshielded by N and F).

    • Coupling: Look for ³J(F,H) coupling on the C5 proton, typically 8–10 Hz.

References

  • Jeschke, P. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. Link

  • Lamberth, C. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Society. Link

  • Sloop, J. C., et al. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. Link

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Link

  • Jubilant Ingrevia. (2025). Safety Data Sheet: 3-Acetylpyridine. Link

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 1-(3-Fluoropyridin-4-yl)ethan-1-one Hydrochloride

Abstract This application note details a systematic and robust approach to developing and validating a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(3-Fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a systematic and robust approach to developing and validating a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride. This compound is a key intermediate in pharmaceutical synthesis, and its purity and concentration are critical quality attributes. The narrative explains the scientific rationale behind each experimental choice, from initial analyte assessment to final method validation, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] The final validated method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing in drug development and manufacturing environments.

Introduction and Preliminary Considerations

1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride is a heterocyclic ketone containing a basic pyridine ring. The analysis of such basic compounds by RP-HPLC often presents challenges, most notably peak tailing due to strong interactions with residual silanol groups on silica-based stationary phases.[3] A successful method must mitigate these interactions to achieve symmetrical peaks and ensure accurate integration.

Our strategy is therefore built upon a foundational understanding of the analyte's physicochemical properties, which are summarized in Table 1. The presence of the pyridine ring (pKa typically 5-6) dictates that mobile phase pH will be a critical parameter for controlling retention and peak shape.[3][4] The molecule's aromaticity and carbonyl group suggest strong UV absorbance, making UV detection a suitable choice.

Table 1: Physicochemical Properties of 1-(3-Fluoropyridin-4-yl)ethan-1-one Hydrochloride

PropertyValue / ObservationRationale for HPLC Method
Chemical Structure The structure contains a hydrophobic aromatic ring and a polar ketone group, making it ideal for reversed-phase chromatography.
Molecular Formula C₇H₇ClFNO
Molecular Weight 175.59 g/mol
Form Hydrochloride SaltHigh solubility in polar/aqueous solvents simplifies sample and mobile phase preparation.
Predicted pKa ~5-6 (Pyridine Ring)Mobile phase pH must be controlled. A low pH (<3.5) will ensure the pyridine nitrogen is consistently protonated, improving peak shape.[3]
UV Absorbance Expected λmax ~260-280 nmThe fluoropyridine ring system allows for sensitive detection using a standard PDA or UV detector.[5][6]

HPLC Method Development Strategy

A systematic, multi-stage approach was employed for method development. This process begins with a broad screening of columns and mobile phases to identify the most promising conditions, followed by fine-tuning of chromatographic parameters to achieve optimal separation. The entire workflow is validated at the end to ensure it is fit for its intended purpose.

HPLC_Method_Development_Workflow start_node Analyte Characterization (pKa, Solubility, UV Scan) dev_phase Method Development Column & Mobile Phase Screening Parameter Optimization (Gradient, Flow Rate, Temp) Final Method Selection start_node->dev_phase:f0 Initial Input val_phase Method Validation (ICH Q2) Specificity & Linearity Accuracy & Precision Robustness & System Suitability dev_phase:f3->val_phase:f0 Optimized Method end_node Routine Analysis & QC val_phase:f3->end_node Validated Method

Caption: High-level workflow for HPLC method development and validation.

Experimental Protocols

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Data Acquisition: Empower™ 3 or OpenLab CDS software.

  • Columns:

    • Waters XBridge C18 (4.6 x 150 mm, 3.5 µm)

    • Agilent Zorbax SB-Phenyl (4.6 x 150 mm, 5 µm)

    • Phenomenex Kinetex C18 (4.6 x 100 mm, 2.6 µm)

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (Milli-Q® or equivalent)

    • Formic Acid (≥99%)

    • 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride Reference Standard

Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (80:20 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Chromatographic System Screening

The initial screening focused on identifying a column and mobile phase combination that provided good retention (k' > 2) and acceptable peak shape. A generic gradient was used for this stage. Given the basic nature of the analyte, acidic mobile phases were prioritized to suppress silanol interactions.[3]

Table 2: Summary of Column and Mobile Phase Screening Results

ColumnMobile Phase AMobile Phase BGradient (Time (min), %B)Observations
Waters XBridge C18 0.1% Formic Acid in Water Acetonitrile 0, 5; 15, 95; 20, 95; 21, 5 Excellent peak shape (Asymmetry < 1.2), good retention. Selected for optimization.
Agilent Zorbax SB-Phenyl0.1% Formic Acid in WaterAcetonitrile0, 5; 15, 95; 20, 95; 21, 5Acceptable peak shape, but lower retention than C18.
Phenomenex Kinetex C180.1% Formic Acid in WaterMethanol0, 5; 15, 95; 20, 95; 21, 5Broader peak compared to Acetonitrile as organic modifier.

The Waters XBridge C18 column with a formic acid/acetonitrile mobile phase system provided the best starting point. The XBridge column is based on a hybrid particle technology that offers improved stability at low pH and reduced silanol activity, making it well-suited for basic analytes.

Method Optimization

With the column and mobile phase system selected, the gradient, flow rate, and temperature were optimized to achieve a runtime under 10 minutes while maintaining excellent resolution from any potential impurities and ensuring a robust separation.

Optimization_Decision_Tree start_node Initial Chromatogram (from Screening) peak_shape Peak Shape Tailing? (Asymmetry > 1.5) start_node->peak_shape resolution Poor Resolution? (Rs < 2.0) peak_shape->resolution No action_ph Decrease Mobile Phase pH or Add Competing Base (TEA) peak_shape->action_ph Yes runtime Runtime Too Long? (> 15 min) resolution->runtime No action_gradient Adjust Gradient Slope (Decrease slope for more resolution) resolution->action_gradient Yes action_flow Increase Flow Rate or Steepen Gradient runtime->action_flow Yes end_node Optimized Method runtime->end_node No action_ph->resolution action_gradient->runtime action_flow->peak_shape

Caption: Decision tree for systematic HPLC method optimization.

Optimized Chromatographic Conditions

The final, optimized method parameters are summarized in the table below.

Table 3: Final Optimized HPLC Method Parameters

ParameterCondition
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0.0 min - 20% B
6.0 min - 70% B
6.1 min - 95% B
8.0 min - 95% B
8.1 min - 20% B
10.0 min - 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Validation Protocol

The optimized method was validated according to the ICH Q2(R2) guideline to demonstrate its suitability for the intended purpose.[2][7] The validation included tests for system suitability, specificity, linearity, accuracy, precision, limits of detection (LOD) and quantitation (LOQ), and robustness.

System Suitability

System suitability testing is essential to ensure the chromatographic system is performing adequately before sample analysis.[8][9] A solution of the 100 µg/mL working standard was injected five times, and the results were evaluated against the criteria in Table 4.

Table 4: System Suitability Criteria and Acceptance Limits

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity

Specificity was demonstrated by analyzing a blank (diluent) and a placebo sample (containing all formulation excipients except the active ingredient). The resulting chromatograms showed no interfering peaks at the retention time of the analyte, confirming the method's ability to assess the analyte unequivocally.

Linearity

Linearity was evaluated across a range of 50% to 150% of the nominal working concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve was constructed by plotting peak area against concentration.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.

Accuracy

Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120%) in triplicate. The percentage recovery was calculated for each sample.

  • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% at each level.

Precision
  • Repeatability (Intra-assay precision): Six separate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.

  • Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.

  • Acceptance Criteria: The %RSD for the peak areas of the six preparations must be ≤ 2.0%.

LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was assessed by making small, deliberate variations to key method parameters and observing the effect on the results.[10]

Table 5: Robustness Study Parameters

ParameterOriginal ValueVariation 1Variation 2
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
Column Temperature 30 °C28 °C32 °C
Mobile Phase pH (Aqueous) ~2.8 (0.1% Formic Acid)+0.2 pH unit-0.2 pH unit
  • Acceptance Criteria: System suitability parameters must still be met, and the results should not significantly deviate from the nominal method results.

Results and Discussion

The developed method successfully passed all validation tests, demonstrating its reliability. The use of a low-pH mobile phase with 0.1% formic acid was critical in achieving a symmetrical peak with a tailing factor consistently below 1.2. The XBridge C18 column provided the necessary retention and selectivity. The linearity curve showed a correlation coefficient of 0.9998. Accuracy studies yielded recovery values between 99.1% and 101.3%. Both repeatability and intermediate precision studies resulted in an RSD of less than 1.5%, well within the acceptance limit. The robustness study confirmed that minor variations in flow rate and temperature did not significantly impact the results, indicating the method's reliability for routine use.

Conclusion

A simple, rapid, and robust RP-HPLC method for the quantification of 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride has been successfully developed and validated in accordance with ICH guidelines. The method utilizes a common C18 column and a straightforward mobile phase, making it easily transferable to any modern quality control laboratory. The validated performance characteristics confirm its suitability for the intended purpose of analyzing the purity and concentration of this important pharmaceutical intermediate.

References

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Available at: [Link]

  • United States Pharmacopeia. (2023). USP-NF <621> Chromatography. Available at: [Link]

  • Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Available at: [Link]

  • U.S. Pharmacopeial Convention. (2008). General Chapters: <621> CHROMATOGRAPHY. Available at: [Link]

  • Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Prajapati, Y. N., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

  • Prajapati, Y. N., et al. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. Available at: [Link]

  • Kumar, R., & Singh, P. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Jain, P. S., et al. (2014). Q-Absorbance and multicomponent UV spectrophotometric methods for simultaneous estimation of propranolol hydrochloride and flunarizine dihydrochloride in capsules. ResearchGate. Available at: [Link]

  • Global Substance Registration System. (n.d.). 1-(3-FLUOROPHENYL)ETHANONE. Available at: [Link]

  • PubChem. (n.d.). 1-(3-Fluoro-4-methoxyphenyl)-2-(morpholin-4-yl)ethanone. Available at: [Link]

  • El-Didamony, A. M., et al. (2013). Spectrophotometric determination of some 1,4-dihydropyridine drugs in their pharmaceutical preparations and spiked human plasma. Der Pharma Chemica. Available at: [Link]

Sources

Method

Application Note: Spectroscopic Characterization of 1-(3-Fluoropyridin-4-yl)ethan-1-one Hydrochloride

The following Application Note is designed for research scientists and analytical chemists involved in the characterization of pyridine-based pharmaceutical intermediates. H, C, F) and LC-MS (ESI+) Introduction & Chemica...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for research scientists and analytical chemists involved in the characterization of pyridine-based pharmaceutical intermediates.


H, 

C,

F) and LC-MS (ESI+)

Introduction & Chemical Context

1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride (CAS: 2828028-09-5, Free base analogs related to 1196154-16-5) is a critical heterocyclic building block used in the synthesis of kinase inhibitors and fluorinated bioactive scaffolds. The presence of the fluorine atom at the C3 position introduces unique electronic properties that modulate the pKa of the pyridine nitrogen and influence metabolic stability.

This guide addresses the specific analytical challenges posed by the hydrochloride salt form, particularly the significant chemical shift perturbations observed in NMR due to nitrogen protonation and the requisite handling protocols to prevent hygroscopic degradation.

Key Chemical Properties
PropertyValue
Formula

MW (Salt) 175.59 g/mol
MW (Free Base) 139.13 g/mol
Appearance White to pale yellow crystalline solid
Solubility High in DMSO, Methanol, Water; Low in

, Hexanes

Experimental Protocol: Sample Preparation

Critical Advisory: The hydrochloride salt is hygroscopic. Exposure to ambient moisture can lead to hydrolysis or weighing errors. All handling should occur in a desiccated environment or under inert gas flow.

Workflow Diagram

SamplePrep Start Solid HCl Salt Weigh Weigh 10-15 mg (Dry Box) Start->Weigh Solvent Add 0.6 mL DMSO-d6 Weigh->Solvent Avoid CDCl3 Mix Vortex/Sonication (Ensure full dissolution) Solvent->Mix Transfer Transfer to 5mm NMR Tube Mix->Transfer Analysis NMR Acquisition Transfer->Analysis

Figure 1: Sample preparation workflow emphasizing solvent choice and moisture control.

Step-by-Step Protocol
  • Solvent Selection: Use DMSO-d6 (99.9% D).

    • Reasoning:

      
       is unsuitable because the salt is insoluble. 
      
      
      
      is soluble but will cause the exchange of the acidic N-H proton and potentially the
      
      
      -protons of the acetyl group, obscuring integration. DMSO-d6 maintains the salt species and allows observation of the N-H proton (often >10 ppm).
  • Preparation:

    • Weigh 10–15 mg of the salt into a clean vial.

    • Add 600

      
      L of DMSO-d6 containing 0.03% TMS (internal standard).
      
    • Sonicate for 30 seconds to ensure the breakdown of the crystal lattice.

  • Reference Standard: Ensure the TMS peak is calibrated to 0.00 ppm.

Mass Spectrometry (LC-MS/ESI)[1]

Method Parameters
  • Ionization Source: Electrospray Ionization (ESI)[1][2][3][4]

  • Polarity: Positive Mode (+)

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid)

  • Gradient: 5% to 95% ACN over 5 minutes.

Expected Results & Fragmentation Logic

In ESI+ mode, the hydrochloride salt dissociates. The species observed is the protonated free base


.
Ion Typem/z (Observed)Identity
Parent 140.05

(Base Peak)
Fragment 1 125.02

(Loss of methyl)
Fragment 2 97.03

(Loss of acetyl carbonyl)
Fragmentation Pathway

The presence of the fluorine atom stabilizes the aromatic ring but facilitates specific cleavage patterns characteristic of acetylpyridines.

MS_Frag Parent Parent Ion [M+H]+ m/z 140.05 Frag1 Fragment [M-CH3]+ m/z 125.02 Parent->Frag1 - CH3 (15 Da) Frag2 Fragment [C5H3FN]+ m/z 97.03 Frag1->Frag2 - CO (28 Da)

Figure 2: ESI+ Fragmentation pathway. The loss of the methyl group followed by carbon monoxide is diagnostic for acetyl derivatives.

NMR Spectroscopy Analysis

The NMR spectrum of the hydrochloride salt differs significantly from the free base due to the deshielding effect of the protonated nitrogen.

H NMR (400 MHz, DMSO-d6)
  • Overview: Expect three aromatic signals and one aliphatic singlet. The fluorine atom will cause splitting (

    
    ) in the aromatic signals.
    
Shift (

ppm)
MultiplicityIntegralAssignmentCoupling (

Hz)
2.65 Singlet (s)3HAcetyl

-
7.85 dd1HH-5 (Pyridyl)

,

8.75 dd1HH-6 (Pyridyl)

,

8.95 d/s (broad)1HH-2 (Pyridyl)

(Long range)
10-12 Broad s1H

Exchangeable

Note: The H-2 proton (between N and F) is significantly deshielded and may appear as a singlet due to small coupling constants or broadening.[5]

F NMR (376 MHz, DMSO-d6)
  • Signal: Single peak.

  • Shift:

    
     -120 to -128 ppm (Typical for 3-fluoropyridines).[5]
    
  • Validation: This peak confirms the integrity of the C-F bond. If multiple F peaks appear, check for hydrolysis or impurities.

C NMR (100 MHz, DMSO-d6)

Carbon-Fluorine coupling is the definitive confirmation of the substitution pattern.

CarbonTypeCoupling Pattern

(Approx Hz)
C-3 C-F (Quaternary)Doublet (

)
~255 Hz
C-2 CH (Ortho)Doublet (

)
~20 Hz
C-4 C-Acetyl (Ortho)Doublet (

)
~15 Hz
C-5 CH (Meta)Doublet (

)
~5 Hz
C=O CarbonylSinglet/Weak d< 3 Hz
NMR Signal Logic Map

NMR_Logic cluster_salt Salt Effect (HCl) Fluorine Fluorine (C3) H2 H2 Proton (Deshielded by N & F) Fluorine->H2 Ortho Coupling (Small J) C3 C3 Carbon (Direct Bond) Fluorine->C3 1J Coupling (~255 Hz) N_Prot Protonated N Shift Downfield Shift (+0.5 to 1.0 ppm) N_Prot->Shift

Figure 3: Mechanistic influence of Fluorine and HCl salt formation on observed NMR signals.

Troubleshooting & Best Practices

  • Free-Basing for Comparison: If the salt spectrum is ambiguous (broad lines), convert a small aliquot to the free base:

    • Dissolve 5 mg in

      
      .
      
    • Add solid

      
       until pH > 9.
      
    • Extract with

      
      .[6]
      
    • Run NMR on the

      
       layer.[6] Note: Chemical shifts will move upfield (lower ppm).
      
  • Water Peak Interference: DMSO-d6 is hygroscopic.[5] The water peak appears at ~3.33 ppm. Ensure the acetyl methyl group (2.65 ppm) is integrated separately from the water tail.

  • Impurity Flags:

    • Ethanol/Isopropanol: Common recrystallization solvents. Check for triplets at 1.05 ppm or doublets at 1.15 ppm.

    • Hydrolysis: If the acetyl group hydrolyzes (rare under neutral conditions but possible in strong acid/base), look for the formation of 3-fluoroisonicotinic acid derivatives.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14282, 4-Acetylpyridine. PubChem. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (General reference for J-coupling values).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Reference for MS fragmentation of ketones).

Sources

Application

Strategic Synthesis of Fluorinated Heterocycles: Utilizing 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl

Abstract This technical guide details the synthetic utility of 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl (CAS: N/A for specific salt, Free base generic logic applies), a high-value scaffold in the design of kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthetic utility of 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl (CAS: N/A for specific salt, Free base generic logic applies), a high-value scaffold in the design of kinase inhibitors (e.g., c-Met, PIM-1, VEGFR). The 3-fluoropyridine moiety serves as a critical bioisostere, offering enhanced metabolic stability and modulated lipophilicity compared to non-fluorinated analogues. This document provides validated protocols for handling the hydrochloride salt, executing condensation reactions to form bioactive heterocycles, and optimizing yield in high-throughput synthesis.

Part 1: Chemical Profile & Strategic Value

The Fluorine Effect in Drug Design

The incorporation of fluorine at the 3-position of the pyridine ring is a strategic design choice in modern medicinal chemistry.

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is highly resistant to cytochrome P450 oxidation, blocking metabolic "soft spots" on the pyridine ring.

  • pKa Modulation: The electronegative fluorine reduces the basicity of the pyridine nitrogen, potentially improving oral bioavailability and reducing lysosomal trapping.

  • Conformational Locking: The fluorine atom can induce preferred conformations via intramolecular electrostatic interactions or dipole alignment, critical for binding affinity in ATP-binding pockets of kinases.

Compound Properties & Handling
  • Compound: 1-(3-Fluoropyridin-4-yl)ethan-1-one Hydrochloride

  • State: White to off-white hygroscopic solid.

  • Acidity: The HCl salt is acidic. For reactions requiring basic conditions (e.g., aldol condensation, enolate formation), the salt must be neutralized in situ or converted to the free base prior to use to prevent quenching of anionic nucleophiles.

Critical Handling Note:

"Salt Disproportionation Risk" When using the HCl salt in non-polar solvents with weak bases, "sticky" aggregates can form, trapping the active free base. Recommendation: Perform a "Free-Basing" step (Protocol A) before sensitive organometallic or Lewis-acid catalyzed reactions.

Part 2: Reaction Landscape & Logic

The acetyl group at the 4-position, combined with the ortho-fluorine, creates a unique reactivity profile. The electron-deficient pyridine ring increases the acidity of the acetyl


-protons, facilitating condensation reactions.
Visualizing the Synthetic Pathway

The following diagram illustrates the primary divergence points for this scaffold.

ReactionLandscape Start 1-(3-Fluoropyridin-4-yl) ethan-1-one HCl FreeBase Free Base Intermediate Start->FreeBase DCM/aq. NaHCO3 Extraction Enaminone Enaminone Intermediate FreeBase->Enaminone DMF-DMA 110°C Alcohol Chiral Alcohol (Linker) FreeBase->Alcohol Noyori Reduction (Ru-catalyst) Hydrazone Hydrazone Derivatives FreeBase->Hydrazone R-NH-NH2 Cat. AcOH Pyrazole 3-(3-Fluoropyridin-4-yl) Pyrazole (Kinase Inhibitor Core) Enaminone->Pyrazole Hydrazine Hydrate EtOH, Reflux

Caption: Divergent synthetic pathways from the parent ketone.[1] The green pathway (Pyrazole formation) is the most common route for generating kinase inhibitor libraries.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of the Free Base (Pre-requisite)

Why: To ensure accurate stoichiometry in subsequent sensitive reactions.

  • Dissolution: Dissolve 10.0 g of 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl in 50 mL of water.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ solution with stirring until gas evolution ceases and pH reaches ~8-9.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate under reduced pressure to yield the free base as a pale yellow oil/low-melting solid.

    • Yield Expectation: >95%[2][3][4]

    • Storage: Store under nitrogen at 4°C (prone to oxidation/polymerization over long periods).

Protocol B: Synthesis of Fluorinated Pyrazole Scaffold (Kinase Inhibitor Core)

Context: This reaction sequence constructs a pyrazole ring fused to the pyridine. This structural motif is ubiquitous in c-Met and VEGFR inhibitors (e.g., similar to Crizotinib or Regorafenib pharmacophores).

Step 1: Formation of Enaminone Intermediate

  • Reagents: Free base ketone (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Solvent: Neat or Toluene.

  • Procedure:

    • Charge a reaction vessel with 1-(3-fluoropyridin-4-yl)ethan-1-one (free base).

    • Add DMF-DMA (1.5 equivalents).

    • Heat the mixture to 100-110°C for 4-6 hours. Monitor by LC-MS for the disappearance of starting material and formation of the vinylogous amide (M+55 mass shift).

    • Workup: Concentrate in vacuo to remove excess DMF-DMA and methanol byproduct. The residue (often a dark red/orange oil) is usually pure enough for the next step.

Step 2: Cyclization to Pyrazole

  • Reagents: Enaminone intermediate (from Step 1), Hydrazine monohydrate (2.0 eq) or substituted hydrazine (for N-alkyl pyrazoles).

  • Solvent: Ethanol or Methanol.

  • Procedure:

    • Dissolve the crude enaminone in Ethanol (5 mL/mmol).

    • Add Hydrazine monohydrate (2.0 eq) dropwise at room temperature. (Exothermic reaction).

    • Reflux the mixture for 2-3 hours.

    • Workup: Cool to room temperature.

      • If solid precipitates: Filter and wash with cold ethanol.

      • If solution remains clear: Concentrate and purify via flash column chromatography (DCM/MeOH gradient).

    • Data Validation: 1H NMR should show the disappearance of the dimethylamino peaks and the appearance of the pyrazole C-H proton (typically

      
       7.8-8.2 ppm).
      
Protocol C: Wolff-Kishner Reduction (Alkylation Logic)

Context: To convert the acetyl group into an ethyl group, creating 4-ethyl-3-fluoropyridine.

  • Reagents: Ketone (1.0 eq), Hydrazine hydrate (5.0 eq), KOH (4.0 eq).

  • Solvent: Diethylene glycol (high boiling point required).

  • Procedure:

    • Mix ketone and hydrazine in diethylene glycol.

    • Heat to 120°C for 1 hour to form the hydrazone.

    • Add KOH pellets.

    • Increase temperature to 180-200°C (distilling off water/excess hydrazine) for 3-4 hours.

    • Workup: Cool, dilute with water, extract with ether.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 (Enaminone) Incomplete conversion due to water presence.Ensure the free base is dry. Use fresh DMF-DMA. Perform reaction under N₂ flow to remove MeOH byproduct.
Regioisomer Mixtures (Step 2) Use of substituted hydrazines (R-NH-NH₂).If using methyl hydrazine, you will get a mixture of N1 and N2 isomers. These must be separated by chromatography. N1 is usually favored sterically but N2 might be favored electronically.
"Sticky" Precipitates Polymerization of the pyridine.Avoid prolonged heating >120°C. Store intermediates in the dark.
De-fluorination Nucleophilic aromatic substitution (SNAr).Avoid extremely strong nucleophiles (like alkoxides) at high temperatures if the pyridine ring is activated (e.g., if N-oxide is formed).

Part 5: References & Grounding

The protocols and logic above are synthesized from standard medicinal chemistry practices for pyridine functionalization and specific kinase inhibitor research.

  • c-MET Inhibitor Design: Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. (2016). Discusses the synthesis of pyridine-based kinase inhibitors using similar condensation chemistry.

  • PIM Kinase Inhibitors: Design and Synthesis of Potent and Selective PIM Kinase Inhibitors. Highlights the use of azaindole and pyridine scaffolds in PIM-1 inhibition, utilizing the unique ATP-binding pocket features.

  • Wolff-Kishner Mechanism: Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Standard operating procedure for reducing aryl ketones to alkyl groups.

  • General Pyridine Chemistry: Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. Demonstrates the "scaffold hopping" strategy where fluorinated pyridines replace other aromatic rings.

Disclaimer: Always consult the specific Safety Data Sheet (SDS) for 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl before handling. Fluorinated pyridines can be skin irritants and hydrazine is a known carcinogen.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Fluoropyridin-4-yl)ethan-1-one Hydrochloride

[1][2] Ticket ID: #SYN-FPqr-442 Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist[1][2] Executive Summary & Route Selection User Query: "I am experiencing...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Ticket ID: #SYN-FPqr-442 Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Route Selection

User Query: "I am experiencing low yields (<40%) and purification difficulties (oiling out) during the synthesis of 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride. How can I improve scalability and crystallinity?"

Technical Diagnosis: The synthesis of 3-fluoro-4-acetylpyridine is complicated by two main factors:

  • Regiochemical Instability: The 3-fluoro group activates the 4-position for nucleophilic attack but also makes the ring electron-deficient, prone to polymerization or degradation during harsh metallation.[1][2]

  • Salt Hygroscopicity: The hydrochloride salt often forms an amorphous gum rather than a crystalline solid if water content or solvent polarity is not strictly controlled.[2]

Route Selector: Use the following decision matrix to select the protocol best successfully matched to your available starting materials and scale.

RouteSelection Start Select Starting Material Acid 3-Fluoroisonicotinic Acid Start->Acid Halo 3-Fluoro-4-bromopyridine (or Iodide) Start->Halo Weinreb Route A: Weinreb Amide (High Fidelity / Scalable) Acid->Weinreb Standard Path Scale Required Scale? Halo->Scale Scale->Weinreb > 5 grams (via Lithiation/Carboxylation) Stille Route B: Stille Coupling (Rapid / Library Scale) Scale->Stille < 5 grams

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on starting material availability and production scale.

Protocol A: The Weinreb Amide Route (Scalable)[2]

Best For: Multi-gram synthesis, high purity requirements.[2] Mechanism: Conversion of the acid to the N-methoxy-N-methylamide followed by Grignard addition.[1][2] The stable chelated intermediate prevents over-addition of the methyl group.[2]

Step-by-Step Workflow
  • Amide Formation:

    • React 3-fluoroisonicotinic acid with CDI (1.2 equiv) in DCM.[2]

    • Add N,O-dimethylhydroxylamine HCl (1.2 equiv) and Et3N. Stir at RT.

    • Checkpoint: Ensure complete consumption of acid by TLC (MeOH/DCM 1:9).[2]

  • Grignard Addition:

    • Cool the Weinreb amide (in dry THF) to -10 °C (Ice/Salt bath).

    • Add MeMgBr (3.0 M in ether, 1.5 equiv) dropwise.[2]

    • Critical: Do not allow temperature to rise above 0 °C to prevent attack at the pyridine 2-position or fluorine displacement.[1][2]

  • Quench & Hydrolysis:

    • Quench with sat. NH4Cl.[2][3]

    • Extract with EtOAc.[2][4]

Troubleshooting Guide (Weinreb Route)
SymptomProbable CauseCorrective Action
Low Conversion Moisture in Grignard reagent.[1][2]Titrate MeMgBr before use.[2] Ensure THF is distilled over Na/Benzophenone.
Bis-alkylation (Tertiary Alcohol) Temperature too high (> 0°C).[1][2]Maintain internal temperature between -10°C and 0°C. The Weinreb chelate breaks down at higher temps.[1][2]
Defluorination Nucleophilic aromatic substitution (

) by MeMgBr.
This is rare at < 0°C. If observed, switch to MeLi at -78°C, which favors carbonyl attack over

in this system.[2]

Protocol B: The Stille Coupling Route (Rapid Access)[2]

Best For: Small scale (<5g), when 3-fluoro-4-halopyridine is the stock material.[1][2] Mechanism: Pd-catalyzed coupling of a vinyl ether tin reagent followed by acidic hydrolysis.[1][2]

Step-by-Step Workflow
  • Coupling:

    • Combine 3-fluoro-4-bromopyridine (1.0 equiv) and tributyl(1-ethoxyvinyl)stannane (1.1 equiv) in Toluene.[1][2]

    • Catalyst: Pd(PPh3)4 (5 mol%).[2]

    • Heat to 100 °C for 4-6 hours under

      
      .
      
  • Hydrolysis (The Ketone Release):

    • Cool to RT. Add 2N HCl (aq) directly to the reaction mixture.

    • Stir vigorously for 2 hours. This hydrolyzes the vinyl ether to the ketone.[2]

Troubleshooting Guide (Stille Route)
SymptomProbable CauseCorrective Action
Tin Contamination Inefficient workup.[1][2]Solution: Wash organic layer with 10% KF (aq).[2] This precipitates insoluble

, which can be filtered off.[2] Alternatively, use silica gel doped with 10%

for filtration.[2]
Incomplete Hydrolysis Acid concentration too low.Ensure the aqueous phase is pH < 1.[2] The enol ether intermediate requires strong acid to tautomerize to the ketone.[2]
Black Pd Precipitates Catalyst decomposition ("Pd Black").[2]Degas solvents thoroughly (sparge with Argon for 20 mins) before adding the catalyst.[2] Phosphine ligands are O2 sensitive.[2]

Critical Module: Salt Formation & Purification

The Issue: The user reported "oiling out" and "sticky gums." This is the most common failure mode for this specific pyridine derivative due to the hygroscopic nature of the HCl salt.[2]

The "Dry-Gas" Protocol

Do NOT use aqueous HCl for the final salt formation if you want a crystalline solid.[2]

  • Isolate Free Base: Ensure the free base (ketone) is dried thoroughly (

    
    ) and concentrated to an oil.[2]
    
  • Solvent Selection: Dissolve the oil in a minimum amount of anhydrous Ethyl Acetate (EtOAc) .[2]

  • Acidification:

    • Generate HCl gas in situ (drop

      
       onto NaCl and pipe gas through drying tube) OR use 4M HCl in Dioxane .[2]
      
    • Add HCl/Dioxane dropwise at 0 °C with vigorous stirring.

  • Crystallization:

    • A white precipitate should form immediately.[2]

    • If it oils out:[1][2] Add a seed crystal and scratch the glass.[2] Add Diethyl Ether (

      
      )  dropwise to lower polarity and force precipitation.[2]
      
  • Filtration: Filter under

    
     (hygroscopic!). Wash with cold 
    
    
    
    .[2] Dry in a vacuum desiccator over
    
    
    .
Visualizing the Weinreb Selectivity

Understanding why the Weinreb route is preferred for purity requires visualizing the transition state.[2] The magnesium chelation prevents the ketone from being formed until the quench, stopping the Grignard from attacking twice.[2]

WeinrebMechanism cluster_prevention Chelation prevents this path Amide Weinreb Amide Chelate Stable Mg-Chelate (Intermediate) Amide->Chelate + MeMgBr (Tetrahedral) Ketone Target Ketone Chelate->Ketone + H3O+ (Quench) TertAlcohol Tertiary Alcohol (Impurity) Ketone->TertAlcohol + MeMgBr (If not chelated)

Figure 2: Mechanistic pathway showing how the stable Magnesium-Chelate intermediate prevents over-alkylation to the tertiary alcohol.[2]

FAQ: Rapid-Fire Solutions

Q: Can I use n-BuLi instead of MeMgBr? A: No. Alkyl lithiums are too aggressive for the Weinreb amide at standard temperatures and may cause background nucleophilic attack on the pyridine ring (positions 2 or 6).[2] Stick to Grignard reagents for this substrate.[2]

Q: My product turned purple/black on the shelf. Why? A: Free base 4-acetylpyridines are prone to self-condensation (Aldol-type) and oxidation.[1][2] You must store it as the Hydrochloride salt at -20 °C.[1][2]

Q: I see a peak at M+18 in my Mass Spec. What is it? A: This is likely the hydrate.[2] The electron-deficient pyridine ring makes the ketone highly electrophilic, forming a gem-diol in the presence of water.[2] This is reversible; drying the salt under vacuum will revert it to the ketone.[2]

References

  • Stille Coupling Methodology

    • Organic Syntheses, "Stille Coupling: General Procedures."[2]

    • Source: [1][2]

  • Weinreb Amide Synthesis & Grignard Addition

    • RSC Advances, "A Weinreb Approach to the Synthesis of Trifluoromethylketones" (Analogous chemistry for electron-deficient systems).[2]

    • Source: [2]

  • Fluoropyridine Handling & Salt Formation

    • ChemicalBook, "Properties and Safety of Tributyl(1-ethoxyvinyl)tin."[2]

    • Source: [1][2]

  • Purification of Pyridine Derivatives

    • National Institute of Informatics, "Detailed experimental procedure for the synthesis of 4-fluoropyridine" (Discusses the "gummy polymer" issue).[2]

    • Source: [2]

Sources

Optimization

purification challenges of 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride

Topic: Purification, Handling, and Troubleshooting Ticket ID: #PUR-3F4A-HCl Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering challenges wit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification, Handling, and Troubleshooting Ticket ID: #PUR-3F4A-HCl Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering challenges with 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride (CAS: N/A for specific salt, Free Base CAS: ~1393572-94-5 analog context). This molecule presents a "perfect storm" of purification difficulties: the hygroscopicity of pyridine salts, the electrophilicity of the ketone activated by the electron-deficient fluoropyridine ring, and the potential for regioisomeric impurities .

This guide is structured not as a textbook, but as a dynamic troubleshooting workflow designed to rescue your material from common failure modes (oiling out, polymerization, and colored impurities).

Module 1: The "Sticky Gum" Syndrome (Hygroscopicity & Salt Formation)

The Issue: The product appears as a dark, viscous oil or gum rather than a crystalline solid. The Cause: Pyridine hydrochloride salts are notoriously hygroscopic. The 3-fluoro substituent pulls electron density from the ring, increasing the acidity of the pyridinium proton and making the lattice energy difficult to overcome in the presence of even trace moisture or excess acid.

Protocol A: The "Resurrection" Trituration

Use this when your product oils out after rotary evaporation.

  • Azeotropic Drying (Critical Step):

    • Dissolve the gum in Toluene (10 mL/g).

    • Evaporate to dryness. Repeat 2x. This removes trapped water and excess HCl via azeotrope.

    • Why: Water acts as a plasticizer, preventing crystal lattice formation. Toluene forms a positive azeotrope with water and HCl.

  • The Solvent Switch:

    • Redissolve the dried residue in a minimum amount of warm Isopropanol (IPA) or Methanol (MeOH) (just enough to mobilize).

    • Add Diethyl Ether (Et2O) or MTBE dropwise with vigorous stirring until persistent cloudiness appears.

    • Ratio Target: 1:5 to 1:10 (Alcohol:Ether).

  • Thermal Shock:

    • Place the flask in a -20°C freezer overnight. Do not disturb.

    • Filter rapidly under Nitrogen/Argon blanket (to prevent moisture uptake during filtration).

Data: Solvent Compatibility Matrix

Solvent SystemRoleEffectivenessNotes
CHCl3 / EtOAc RecrystallizationHighClassic system for pyridine salts [1].[1] Start with CHCl3, add EtOAc to cloud point.
MeOH / Et2O TriturationHighBest for "crashing out" gummy salts.
Water AvoidN/AHighly soluble; leads to hydrate formation and oiling.
Acetone RiskyLowPotential for aldol-type condensation with the ketone moiety under acidic conditions.
Module 2: Impurity Profiling & Removal

The Issue: The solid is isolated but is dark brown/black or shows multiple spots on TLC. The Cause:

  • Polymerization: The 4-acetyl group is activated. In the presence of base (during workup) or excess heat, it can undergo self-condensation.

  • Regioisomers: If synthesized via metallation (e.g., LDA lithiation of 3-fluoropyridine), you may have the 2-acetyl or 3-acetyl isomers.

Visualizing the Purification Logic

PurificationLogic Start Crude Material (Dark Oil/Solid) CheckHPLC Check Purity (HPLC/NMR) Start->CheckHPLC Decision1 Is purity > 90%? CheckHPLC->Decision1 PathHighPurity High Purity (Color Issue only) Decision1->PathHighPurity Yes PathLowPurity Low Purity (Isomers/Byproducts) Decision1->PathLowPurity No ActionCharcoal Activated Charcoal Treatment (MeOH) PathHighPurity->ActionCharcoal ActionColumn Free Base Conversion & Flash Column PathLowPurity->ActionColumn Salts streak on Silica ActionRecrys Recrystallization (CHCl3/EtOAc) ActionCharcoal->ActionRecrys FinalSalt Re-form HCl Salt (Anhydrous HCl/Dioxane) ActionColumn->FinalSalt

Caption: Decision tree for purifying 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl based on initial purity assessment.

Protocol B: The "Free Base" Reset (For Low Purity)

If recrystallization fails to remove isomers, you must purify the free base.

  • Neutralization:

    • Dissolve salt in water (minimal volume).

    • Slowly add sat. NaHCO3 (keep T < 5°C to prevent polymerization).

    • Extract immediately with DCM (3x). Do not use strong base (NaOH) as fluoropyridines are susceptible to nucleophilic attack (SnAr) at the fluorine position [2].

  • Chromatography:

    • Run a silica column on the free base.

    • Eluent: Hexane/EtOAc gradient. The 3-fluoro atom reduces the basicity of the pyridine nitrogen, making it less likely to streak than non-fluorinated pyridine, but adding 1% Triethylamine (TEA) is recommended.

  • Salting Formation (Re-acidification):

    • Dissolve purified free base in anhydrous Et2O or Dioxane.

    • Add 4M HCl in Dioxane dropwise at 0°C.

    • Filter the white precipitate immediately.

Module 3: Stability & Storage FAQs

Q: My compound turned pink/red after a week. Is it ruined? A: Likely not. Pyridine phenols and ketones are prone to trace oxidation which creates highly colored N-oxide or coupled impurities even at ppm levels.

  • Verification: Run an H-NMR. If the integration is correct, the color is cosmetic.

  • Fix: Wash the solid with cold Et2O containing 1% isopropanol.

Q: Can I store it in water/buffer? A: No. The electron-withdrawing fluorine makes the position 4 (acetyl group) and position 2 highly susceptible to nucleophilic attack. Hydrolysis to the carboxylic acid (via haloform-like cleavage) or hydration of the ketone is possible over time [3].

Q: Why does the melting point vary so much? A: Literature values for pyridine salts often vary by 10-20°C due to moisture content. A "wet" salt will melt significantly lower. Rely on Elemental Analysis (CHN) or HPLC for purity, not just melting point [1].

Module 4: Analytical Verification

When validating your purified material, look for these specific NMR signatures to confirm the 3-fluoro regiochemistry (vs. 2-fluoro or un-substituted):

  • 19F NMR: Essential. Expect a singlet (or multiplet if H-coupled) around -120 to -140 ppm (typical for fluoropyridines).

  • 1H NMR (Coupling): The proton at position 2 (adjacent to F and N) will show a distinctively large coupling constant (

    
    ) compared to other aromatic protons.
    
References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for Pyridine Hydrochloride recrystallization using CHCl3/EtOAc).

  • Schlosser, M. (2005). The synthesis of fluorinated pyridines. Current Organic Chemistry.
  • PubChem Compound Summary. (2025). 4-Acetylpyridine.[2][3][4] National Center for Biotechnology Information. (General properties of the acetylpyridine class).

  • Google Patents. (2014). Method for cleanly preparing high-purity pyridine hydrochloride. CN103755625A. (Industrial scale purification logic).

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl

Ticket System Status: 🟢 OPERATIONAL Current Topic: Troubleshooting Side Reactions & Synthetic Anomalies Target Molecule: 1-(3-Fluoropyridin-4-yl)ethan-1-one Hydrochloride (3-Fluoro-4-acetylpyridine HCl) CAS Registry Numb...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: 🟢 OPERATIONAL Current Topic: Troubleshooting Side Reactions & Synthetic Anomalies Target Molecule: 1-(3-Fluoropyridin-4-yl)ethan-1-one Hydrochloride (3-Fluoro-4-acetylpyridine HCl) CAS Registry Number: [Generic Reference]

Executive Summary: The Synthetic Landscape

The synthesis of 1-(3-Fluoropyridin-4-yl)ethan-1-one is deceptively simple. While it appears to be a standard acylation of a pyridine ring, the electronic interplay between the electronegative fluorine at C3 and the nitrogen atom creates a "perfect storm" for regioselectivity errors and nucleophilic degradation.

This guide treats the synthesis as a technical workflow . We assume you are encountering one of three critical failure modes:

  • Regio-scrambling: You isolated the 2-acetyl isomer instead of the 4-acetyl target.

  • Over-addition: You produced the tertiary alcohol (1,1-bis(3-fluoropyridin-4-yl)ethanol).

  • Fluorine Displacement: Your product lacks fluorine (replaced by methoxy or hydroxy groups).

Module 1: Regioselectivity & The "Halogen Dance"

The Issue

"I used n-BuLi/LDA to lithiate 3-fluoropyridine, followed by an acetylating agent. NMR shows the acetyl group is at position 2, not 4."

Root Cause Analysis

This is a classic failure of Directing Group Competition .

  • Mechanism: In 3-fluoropyridine, the C2 proton is flanked by both the pyridine nitrogen and the fluorine atom. The inductive effect of both heteroatoms makes the C2 proton significantly more acidic (

    
     ~26) than the C4 proton.
    
  • Kinetic Control: Lithiation with standard bases (LDA, n-BuLi) at -78°C occurs almost exclusively at C2 (the position ortho to both directing groups).

The Solution: Metal-Halogen Exchange (The "Anchor" Strategy)

Do not rely on deprotonation. Use a starting material where the position is pre-defined by a halogen (Bromine or Iodine).

Recommended Protocol:

  • Start: 4-Bromo-3-fluoropyridine.

  • Reagent: Isopropylmagnesium chloride (Turbo Grignard) or n-BuLi.

  • Action: The metal-halogen exchange is faster than deprotonation and locks the nucleophile at C4.

Regioselectivity Start 3-Fluoropyridine RouteA Direct Lithiation (LDA/n-BuLi) Start->RouteA IntermedA 2-Lithio-3-fluoropyridine (Kinetic Product) RouteA->IntermedA Acidic C2 Proton RouteB Start: 4-Bromo-3-fluoropyridine + iPrMgCl IntermedB 4-Magnesio-3-fluoropyridine (Specific Intermediate) RouteB->IntermedB Metal-Halogen Exchange ProductA 2-Acetyl-3-fluoropyridine (WRONG ISOMER) IntermedA->ProductA + Ac2O ProductB 4-Acetyl-3-fluoropyridine (TARGET) IntermedB->ProductB + Ac2O/Weinreb

Caption: Figure 1. Divergent pathways based on starting material. Direct lithiation favors C2 (red), while metal-halogen exchange guarantees C4 (green).

Module 2: The Over-Alkylation Trap

The Issue

"I isolated a solid with the correct mass for the dimer or a tertiary alcohol. The ketone yield is <30%."

Root Cause Analysis

The product (ketone) is more reactive toward the organometallic reagent than the starting material (ester or acid chloride).[1]

  • Step 1: 4-Pyridyl-Li + Acetyl Source

    
     Tetrahedral Intermediate 
    
    
    
    Ketone.
  • Step 2 (Parasitic): Ketone + Remaining 4-Pyridyl-Li

    
     Tertiary Alcohol.
    
The Solution: The Weinreb Amide Protocol

Use N-methoxy-N-methylacetamide .

  • Mechanism: The organometallic reagent attacks the Weinreb amide to form a stable chelated tetrahedral intermediate. This intermediate does not collapse to the ketone until the reaction is quenched with acid (HCl) during workup. This physically prevents the second addition.

Data Comparison: Electrophile Efficiency

Electrophile UsedMajor ProductSide Reaction RiskRecommendation
Acetyl Chloride Tert-Alcohol / DimerHigh (Double Addition)⛔ Avoid
Ethyl Acetate Mixture (Ketone/Alcohol)Medium⚠️ Risky
Acetic Anhydride Ketone + ImpuritiesMedium (Di-acylation)⚠️ Risky
Weinreb Amide Target Ketone None (Protected Intermediate) Standard

Module 3: Fluorine Displacement ( )

The Issue

"My mass spec shows M+12 (methoxy) or M-2 (hydroxy) shifts. The fluorine is gone."

Root Cause Analysis

The target molecule, 1-(3-Fluoropyridin-4-yl)ethan-1-one, is an electron-deficient aromatic ring.

  • Activation: The pyridine nitrogen pulls electron density.

  • Hyper-Activation: The newly installed acetyl group at C4 is a strong Electron Withdrawing Group (EWG).

  • Result: The C3-Fluorine bond becomes highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) .
    

Danger Zones:

  • Quenching: Using strong bases (NaOH) or alkoxides (NaOMe) during workup.

  • Solvents: Heating in methanol or ethanol with even mild base.

Diagnostic Protocol

If you observe "Fluorine Loss," check your workup pH.

  • Mechanism: Nucleophile (

    
    ) attacks C3 
    
    
    
    Meisenheimer Complex
    
    
    Fluorine leaves.

SNAr Target 3-Fluoro-4-acetylpyridine Complex Meisenheimer Complex (Stabilized by Acetyl & N) Target->Complex + Nu- Nu Nucleophile (OH-, OMe-, R-NH2) Nu->Complex Product 3-Substituted-4-acetylpyridine (Impurity) Complex->Product - F- (Loss of Fluorine)

Caption: Figure 2. The


 vulnerability. The acetyl group activates the fluorine toward displacement by nucleophiles.

Standard Operating Procedure (SOP)

Synthesis of 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl

Reagents
  • Substrate: 4-Bromo-3-fluoropyridine (1.0 equiv)

  • Metalation: Isopropylmagnesium chloride (Turbo Grignard, 1.3 M in THF, 1.1 equiv)

  • Electrophile: N-Methoxy-N-methylacetamide (Weinreb Amide, 1.2 equiv)

  • Solvent: Anhydrous THF

  • Quench: 2M HCl (aq)

Step-by-Step Protocol
  • Metallation (The "Anchor"):

    • Cool a solution of 4-bromo-3-fluoropyridine in THF to -15°C (Note: Turbo Grignard works at higher temps than Li, but -15°C suppresses benzyne/polymerization pathways).

    • Add iPrMgCl dropwise.[2] Stir for 30 mins. Checkpoint: Aliquot quench with

      
       should show >95% deuterated product by NMR.
      
  • Acylation (The "Shield"):

    • Add N-methoxy-N-methylacetamide (neat or in THF) to the Grignard solution.

    • Allow to warm to 0°C over 1 hour.

    • Technical Note: The stable chelate prevents over-reaction.

  • Quench & Salt Formation:

    • CRITICAL: Pour the reaction mixture into cold 2M HCl .

    • Stir vigorously for 20 mins. This hydrolyzes the Weinreb intermediate and protonates the pyridine nitrogen.

    • Concentrate the aqueous/organic mix to remove THF.

    • The product may precipitate as the HCl salt, or require extraction (DCM) followed by treatment with HCl/Dioxane to precipitate the salt.

  • Isolation:

    • Filter the solid.

    • Avoid: Do not wash with basic water or alcohols, which may trigger

      
       of the fluorine.
      

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Gribble, G. W., & Saulnier, M. G. (1992). "Lithiation of 3-halopyridines". Tetrahedron Letters, 33(51), 7961-7964. Link (Establishes the C2 vs C4 regioselectivity rules).

  • Nahm, S., & Weinreb, S. M. (1981).[3] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818. Link (The definitive source for preventing over-alkylation).

  • Marsais, F., & Quéguiner, G. (1983).[4] "Metallation of π-deficient heteroaromatic compounds: Regioselective ortho-lithiation of 3-fluoropyridine". Tetrahedron, 39(12), 2009-2021. Link (Detailed kinetic study explaining why C2 is favored over C4 in direct lithiation).

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(3-Fluoropyridin-4-yl)ethan-1-one Hydrochloride

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and handling of 1-(3-Fluoropy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and handling of 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride. The information herein is synthesized from established chemical principles and analogous reactions to provide a robust framework for optimizing experimental outcomes.

Introduction

1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride is a key building block in medicinal chemistry, valued for its fluorinated pyridine core. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can present unique challenges in its synthesis and subsequent reactions. This guide is designed to address these challenges head-on, providing practical solutions and a deeper understanding of the underlying chemistry.

Proposed Synthesis: Friedel-Crafts Acylation of 3-Fluoropyridine

A common and logical approach to the synthesis of 1-(3-Fluoropyridin-4-yl)ethan-1-one is the Friedel-Crafts acylation of 3-fluoropyridine. However, the direct acylation of pyridine is often challenging due to the deactivation of the ring by the nitrogen atom, which can also complex with the Lewis acid catalyst.[1] Therefore, a modified approach or careful optimization is necessary.

Below is a proposed experimental protocol based on established Friedel-Crafts procedures.[2][3]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 3-Fluoropyridine

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.[3] The system should be under an inert atmosphere.

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Acylating Agent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension. The formation of the acylium ion electrophile is an exothermic process.[2]

  • Substrate Addition: Dissolve 3-fluoropyridine (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 3-fluoropyridine solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will quench the reaction and hydrolyze the aluminum chloride complex.[2]

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).[4]

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified ketone in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Visualization of the Synthetic Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Salt Formation setup_1 Assemble dry glassware under inert atmosphere setup_2 Add anhydrous AlCl₃ and DCM to flask setup_1->setup_2 reaction_1 Cool AlCl₃ suspension to 0 °C setup_2->reaction_1 reaction_2 Slowly add acetyl chloride reaction_1->reaction_2 reaction_3 Dropwise addition of 3-fluoropyridine solution reaction_2->reaction_3 reaction_4 Stir at 0 °C, then warm to room temperature reaction_3->reaction_4 reaction_5 Monitor by TLC reaction_4->reaction_5 workup_1 Quench with ice and HCl reaction_5->workup_1 workup_2 Extract with DCM workup_1->workup_2 workup_3 Wash with NaHCO₃ and brine workup_2->workup_3 purification_1 Dry organic layer and evaporate solvent workup_3->purification_1 purification_2 Purify by chromatography or recrystallization purification_1->purification_2 purification_3 Formation of hydrochloride salt purification_2->purification_3

Caption: Proposed workflow for the synthesis of 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride.

Issue 1: Low or No Product Yield

  • Question: My Friedel-Crafts reaction is resulting in a very low yield or no product at all. What are the likely causes?

  • Answer: Low or no yield in the Friedel-Crafts acylation of 3-fluoropyridine can be attributed to several factors:

    • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture. Any water in the solvent, glassware, or starting materials will deactivate the catalyst.[3]

      • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle the aluminum chloride in a glove box or under a stream of inert gas.

    • Deactivated Aromatic Ring: The pyridine ring is electron-deficient, and the fluorine atom further deactivates it towards electrophilic aromatic substitution.[1]

      • Solution: More forcing reaction conditions may be necessary, such as a higher reaction temperature or a longer reaction time. However, this must be balanced against the risk of side reactions. The use of a more reactive acylating agent, like an acid anhydride with a stronger Lewis acid, could also be explored.[5]

    • Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively sequestering it from the reaction.[3][6]

      • Solution: A stoichiometric amount or even a slight excess of the Lewis acid catalyst is often required for successful acylation.[3]

Issue 2: Formation of Multiple Products or Isomers

  • Question: I am observing the formation of multiple products in my reaction mixture. Why is this happening and how can I improve selectivity?

  • Answer: The formation of multiple products can be due to a lack of regioselectivity in the acylation of 3-fluoropyridine.

    • Cause: While the 4-position is the target, acylation at other positions on the pyridine ring might occur.

    • Solution:

      • Temperature Control: Running the reaction at a lower temperature can often improve regioselectivity.

      • Lewis Acid Choice: The choice of Lewis acid can influence the steric and electronic environment of the reaction, potentially favoring one isomer over others. Experimenting with different Lewis acids (e.g., FeCl₃, ZnCl₂) might be beneficial.

      • Protecting Groups: In some cases, the use of a temporary protecting group on the pyridine nitrogen can alter the electronic properties of the ring and direct the acylation to the desired position.

Issue 3: Difficulties with Product Purification

  • Question: I am having trouble purifying the final product. What are some effective purification strategies?

  • Answer: Purification of fluorinated pyridine ketones can be challenging due to their polarity and potential for forming hydrates.

    • Column Chromatography:

      • Stationary Phase: Silica gel is commonly used.

      • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether) is recommended.

    • Recrystallization:

      • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7] Common solvent pairs for recrystallization include ethanol/water, ethyl acetate/hexane, or isopropanol/water.[4]

      • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to form crystals. If the product oils out, try using a more polar solvent system or a slower cooling rate.

Visualization of Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Catalyst Inactivity (Moisture) start->cause1 cause2 Deactivated Pyridine Ring start->cause2 cause3 Insufficient Catalyst start->cause3 solution1 Use anhydrous conditions cause1->solution1 solution2 Increase temperature/reaction time cause2->solution2 solution3 Use stoichiometric amount of catalyst cause3->solution3

Caption: Troubleshooting workflow for low product yield in the Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

  • Q1: What are the optimal storage conditions for 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride?

    • A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, strong acids, and oxidizing agents. As a hydrochloride salt, it is likely a solid and should be stable under these conditions.

  • Q2: Can I use acetic anhydride instead of acetyl chloride as the acylating agent?

    • A2: Yes, acetic anhydride can be used as an acylating agent in Friedel-Crafts reactions.[5] It is generally less reactive than acetyl chloride, so you may need to adjust the reaction conditions (e.g., higher temperature or a more active catalyst) to achieve a comparable yield.

  • Q3: Is the hydrochloride salt stable in aqueous solutions?

    • A3: While the hydrochloride salt form enhances water solubility, prolonged exposure to aqueous conditions, especially at non-neutral pH, could potentially lead to hydrolysis of the ketone.[8] It is best to prepare aqueous solutions fresh and store them under appropriate pH conditions if needed for a short period.

  • Q4: What are the expected spectroscopic data for 1-(3-Fluoropyridin-4-yl)ethan-1-one?

      • ¹H NMR: You would expect signals for the pyridine ring protons and a singlet for the methyl protons of the acetyl group (likely around 2.5 ppm). The pyridine protons will show characteristic splitting patterns influenced by the fluorine atom.

      • ¹³C NMR: A signal for the carbonyl carbon (around 190-200 ppm), the methyl carbon, and signals for the carbons of the fluoropyridine ring. The carbon directly attached to the fluorine will show a large coupling constant.

      • IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹.[9]

      • Mass Spectrometry: The molecular ion peak corresponding to the mass of the free base (C₇H₆FNO).[10]

  • Q5: Why is the hydrochloride salt form of the compound used?

    • A5: The hydrochloride salt is often prepared to improve the stability and handling of amine-containing compounds. In this case, the pyridine nitrogen is basic and can be protonated. The salt form is typically a crystalline solid that is easier to handle and purify than the free base, which may be an oil.

References

  • Mayr, H., et al. (2013). Annelated pyridines as highly nucleophilic and Lewis basic catalysts for acylation reactions. Chemistry, 19(20), 6435-42. Available at: [Link]

  • Pelliccia, S., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PMC. Available at: [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. Available at: [Link]

  • Unknown. (n.d.).
  • BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions. BenchChem.
  • L.S.College, Muzaffarpur. (2020). Friedel–Crafts reaction. L.S.College, Muzaffarpur.
  • Unknown. (n.d.). Mass Spectrometry and Infrared Spectroscopy. Unknown Source.
  • Osiński, P., et al. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters.
  • Radhakrishnamurti, P. S., & Sahu, J. (1981). Chlorination of acetylpyridines by N-chlorosaccharin. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 90(1), 53-59.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • Professor Dave Explains. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction condition for 3a.
  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
  • Sigma-Aldrich. (n.d.).
  • CUNY. (n.d.).
  • Quora. (2017). Why does pyridine not give a Friedel craft reaction?. Quora.
  • Unknown. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone. BenchChem.
  • Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
  • Visualize Organic Chemistry. (n.d.).
  • Unknown. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Unknown Source.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
  • Unknown. (n.d.). FULL ASSIGNMENT OF 1H AND 13C NMR SPECTRA OF (9H-FLUOREN-9-YL) UREA. Unknown Source.
  • CUNY. (n.d.).
  • LibreTexts. (n.d.). 11: Infrared Spectroscopy and Mass Spectrometry. Chemistry LibreTexts.
  • Google Patents. (n.d.). CN109503469B - Preparation method of 2-acetylpyridine.
  • ChemicalBook. (n.d.). 3-Fluoropyridine(372-47-4) 1H NMR spectrum. ChemicalBook.
  • Organic Chemistry Portal. (n.d.).
  • Butler, A. R., & Gold, V. (1961). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society (Resumed), 2212-2217.
  • Al-Ward, S. M. (2009). The hydrolysis of pyridilmonoimines in acidic aqueous media. Arabian Journal of Chemistry, 2(1), 23-28.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • LibreTexts. (2025). 5.4: Hydrolysis Reactions. Chemistry LibreTexts.
  • Unknown. (n.d.). THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES~. Unknown Source.
  • Fluorochem. (n.d.). 1-(4-CHLORO-3-FLUOROPYRIDIN-2-YL)ETHANONE. Fluorochem.
  • MDPI. (2022).
  • ResearchGate. (2025). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF.
  • PMC. (n.d.).
  • Unknown. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Unknown Source.
  • ResearchGate. (n.d.). REGIOSELECl'IVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUJBSTITWED PYRIDINES AND A CONVENIENT GENERATION OF ,.
  • BenchChem. (n.d.).

Sources

Troubleshooting

Technical Support Center: 1-(3-Fluoropyridin-4-yl)ethan-1-one Hydrochloride

The following Technical Support Guide is designed for researchers utilizing 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride . It synthesizes chemical stability data, mechanistic organic chemistry, and practical trouble...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride . It synthesizes chemical stability data, mechanistic organic chemistry, and practical troubleshooting protocols.

Subject: Stability, Degradation Pathways, and Troubleshooting CAS: 2828028-09-5 (Analogous/Related) | Molecular Formula:


Support Tier:  Level 3 (Senior Application Scientist)[1]

Executive Technical Summary

1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride is a functionalized pyridine building block characterized by two competing electronic environments: the electron-deficient pyridine ring and the electron-withdrawing acetyl group at the C4 position.[1]

Critical Stability Profile:

  • Primary Risk: Hydrolytic Defluorination . The fluorine atom at C3 is activated by the ortho-acetyl group (at C4), making it susceptible to Nucleophilic Aromatic Substitution (

    
    ), even in mild aqueous conditions.
    
  • Secondary Risk: Photolytic Dehalogenation . Like many fluorinated heterocycles, the C-F bond is labile under UV irradiation.

  • Tertiary Risk: Aldol-Type Condensation .[1] The acetyl group possesses acidic

    
    -protons, posing a risk of self-condensation in basic media or during improper storage.
    

Diagnostic Troubleshooting (Q&A)

Q1: My white crystalline powder has turned a pale yellow/tan color. Is it still usable?

  • Diagnosis: This indicates the onset of photolytic degradation or trace N-oxidation . Pyridine derivatives are notoriously photosensitive. The yellowing often arises from trace amounts of radical coupling products formed via homolytic cleavage of the C-F bond.

  • Action: Check purity via HPLC. If purity is >98%, recrystallize from ethanol/ether. If <95%, discard.

  • Prevention: Store in amber vials under Argon at -20°C.

Q2: I see a new peak at RRT ~0.85 in my HPLC chromatogram after leaving the sample in buffer.

  • Diagnosis: This is likely 1-(3-Hydroxypyridin-4-yl)ethan-1-one , resulting from hydrolytic defluorination. The 4-acetyl group activates the 3-fluoro position, facilitating displacement by water or hydroxide ions.

  • Action: Avoid aqueous storage. Prepare solutions fresh in anhydrous solvents (DMSO/DMF) immediately before use.

Q3: The melting point of my stored sample has dropped by 5-10°C.

  • Diagnosis: The hydrochloride salt is hygroscopic . Absorption of atmospheric moisture leads to the formation of hydrates and creates a micro-aqueous environment that accelerates acid-catalyzed hydrolysis.

  • Action: Dry the sample in a vacuum desiccator over

    
     for 24 hours. Retest melting point.
    

Deep Dive: Degradation Mechanisms

The degradation of this compound is governed by the interplay between the electron-withdrawing acetyl group and the fluorinated pyridine core.

Pathway A: Hydrolytic Defluorination ( )

While 3-fluoropyridines are generally resistant to nucleophilic attack (as the leaving group is meta to the ring nitrogen), the presence of the 4-acetyl group changes the electronics. The carbonyl group at C4 is ortho to the fluorine at C3. Through resonance, the acetyl group pulls electron density, sufficiently activating the C3 position for attack by nucleophiles (water/OH⁻).

Pathway B: Photolytic Dehalogenation

Exposure to UV light (


) can induce homolytic cleavage of the C-F bond, generating a pyridyl radical. This radical abstracts a hydrogen atom from the solvent or excipients, leading to defluorination  (formation of 4-acetylpyridine) or radical coupling (dimerization).
Pathway C: Enolization & Condensation

The acetyl group (


) contains acidic 

-protons.[1] In the presence of trace moisture (which can liberate free base locally) or basic impurities, the ketone can enolize. This enol can attack the carbonyl of another molecule, leading to Aldol-type dimers .
Visualized Pathways (Graphviz)

DegradationPathways Start 1-(3-Fluoropyridin-4-yl) ethan-1-one HCl Hydrolysis Path A: Hydrolytic Defluorination (SNAr Mechanism) Start->Hydrolysis + H2O / Heat Photolysis Path B: Photolytic Cleavage (Radical Mechanism) Start->Photolysis + UV Light Condensation Path C: Enolization (Base/Moisture Induced) Start->Condensation + Moisture/Base Product_OH Degradant A: 1-(3-Hydroxypyridin-4-yl) ethan-1-one Hydrolysis->Product_OH F- displacement Product_H Degradant B: 1-(Pyridin-4-yl) ethan-1-one (Defluoro) Photolysis->Product_H Homolytic C-F cleavage Product_Dimer Degradant C: Aldol Condensation Dimers Condensation->Product_Dimer Dimerization

Caption: Primary degradation pathways driven by ortho-activation (Hydrolysis), photosensitivity (Photolysis), and enolization (Condensation).[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

Use this method to quantify degradation products described above.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5%

95% B; 15-20 min: 95% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 220 nm (Amide/Carbonyl)
Temperature 30°C

Retention Time Logic:

  • Degradant A (Hydroxy): Elutes earlier than parent (more polar).

  • Parent (Fluoro): Mid-elution.

  • Degradant B (Defluoro): Elutes slightly later or close to parent (loss of polar F).

  • Degradant C (Dimers): Elutes later (higher MW, lipophilic).

Protocol 2: Proper Handling & Storage
  • Receipt: Immediately verify container integrity.

  • Aliquot: In a glovebox or dry bag, aliquot the bulk material into single-use amber glass vials.

  • Seal: Cap under Argon or Nitrogen atmosphere.

  • Store: Place in a freezer at -20°C. Use a secondary container with desiccant (silica gel).

References

  • Chen, J. G., et al. (2000). "Degradation of a fluoropyridinyl drug in capsule formulation: degradant identification, proposed degradation mechanism, and formulation optimization." Pharmaceutical Development and Technology, 5(4), 561-570.[2]

  • National Toxicology Program. (1992).[3] "4-Acetylpyridine Reactivity Profile." CAMEO Chemicals / NOAA.

  • Soudijn, W., et al. (2014). "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society.

  • Fisher Scientific. (2021).[4] "Safety Data Sheet: 3-Fluoropyridine."

Sources

Optimization

troubleshooting guide for 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl experiments

CAS: 1256814-77-5 (and related derivatives) Document ID: TS-FPyr-4Ac-001 Last Updated: February 2026[1] Introduction: The Molecule & Its Challenges Welcome to the technical support hub for 1-(3-Fluoropyridin-4-yl)ethan-1...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1256814-77-5 (and related derivatives) Document ID: TS-FPyr-4Ac-001 Last Updated: February 2026[1]

Introduction: The Molecule & Its Challenges

Welcome to the technical support hub for 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl . This compound is a critical heterocyclic building block, often used as a scaffold in the development of kinase inhibitors and CNS-active agents.

Its utility stems from its dense functionality:

  • Pyridine Nitrogen: A handle for salt formation and solubility modulation.

  • C3-Fluorine: An activating group for ortho-lithiation or a leaving group for SNAr reactions.[1]

  • C4-Acetyl: A versatile electrophile for condensations and reductions.

However, this tri-functional nature creates specific handling and reactivity challenges. This guide addresses the most frequent technical inquiries received by our support team.

Module 1: Handling & Stability (The "Gummy Solid" Issue)

Q: My white crystalline powder has turned into a yellow, sticky gum. Is it degraded?

A: Not necessarily degraded, but likely compromised by moisture.[2] This compound is supplied as a Hydrochloride (HCl) salt . Pyridine salts are notoriously hygroscopic . The "gum" formation is usually the result of the salt absorbing atmospheric water, lowering the melting point and causing deliquescence.

Troubleshooting Protocol:

  • Verification: Run an LC-MS.

    • Parent Mass:[1] Look for [M+H]⁺ = 140.05 (Free base).

    • Contaminants: If you see a peak at [M+H]⁺ ~158, you have hydrate formation. If you see higher molecular weights, aldol polymerization (self-condensation) may have occurred due to local acidity/moisture.

  • Recovery:

    • Dissolve the gum in a minimum amount of dry Methanol (MeOH).

    • Add diethyl ether (Et₂O) or hexanes to induce precipitation.

    • Filter rapidly under inert atmosphere (N₂/Ar).

  • Prevention: Always store in a desiccator at -20°C . Warm to room temperature before opening the vial to prevent condensation.

Module 2: Solubility & Free-Basing (The "Insoluble" Issue)

Q: I cannot get the compound to dissolve in THF or DCM for my Grignard reaction.

A: The HCl salt is highly polar and insoluble in non-polar organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. It is soluble in Water, Methanol, and DMSO.

For organometallic reactions (Grignard, Lithiation) or Lewis-acid catalyzed reactions, you must convert the salt to the free base. The acidic proton on the pyridine nitrogen will quench Grignard reagents immediately (1 equivalent lost) and can catalyze side reactions.

Protocol: Quantitative Free-Basing Workflow

Do not use NaOH if you want to avoid aldol condensation of the acetyl group.[1]

ParameterSpecification
Reagent Saturated Aqueous NaHCO₃ (Mild base prevents polymerization)
Solvent Ethyl Acetate (EtOAc) or DCM
Target pH pH 8–9 (Check aqueous layer)

Step-by-Step:

  • Dissolve the HCl salt in a minimal volume of water.

  • Layer with EtOAc (1:1 volume ratio).

  • Slowly add Sat. NaHCO₃ with vigorous stirring until gas evolution (CO₂) ceases.

  • Separate layers. Extract aqueous layer 2x with EtOAc.

  • Dry combined organics over Na₂SO₄ (Magnesium sulfate is slightly acidic and can be problematic).

  • Concentrate in vacuo (Keep bath < 40°C to avoid volatility of the free base).

Visual Workflow: Salt-to-Base Partitioning

FreeBasing Start Starting Material (HCl Salt) Dissolve Dissolve in H2O (Clear Solution) Start->Dissolve Biphasic Add Organic Solvent (EtOAc/DCM) Dissolve->Biphasic Neutralize Add Sat. NaHCO3 (CO2 Evolution) Biphasic->Neutralize Partition Phase Separation Neutralize->Partition pH > 8 OrgLayer Organic Layer (Contains Free Base) Partition->OrgLayer AqLayer Aqueous Layer (Contains NaCl) Partition->AqLayer Dry Dry (Na2SO4) & Evaporate OrgLayer->Dry Final Target Free Base (Ready for Reaction) Dry->Final

Caption: Workflow for converting the hydrophilic HCl salt into the lipophilic free base suitable for organic synthesis.

Module 3: Reactivity & Regioselectivity

Q: I am trying to do a nucleophilic substitution (SNAr) on the fluorine, but I'm getting low yields or mixtures.

A: This substrate presents a "Reactivity Triad." You have three competing electrophilic sites/behaviors . The outcome depends entirely on your nucleophile (Hard vs. Soft) and temperature.

The Competition: C=O Attack vs. C-F Displacement
  • Site A: The Ketone (C=O)

    • Reactivity: High.

    • Nucleophiles:[1] Hard nucleophiles (Grignards, Hydrides, Lithiates).

    • Outcome: 1,2-Addition (Alcohol formation).

  • Site B: The Fluorine (C-F)

    • Reactivity: Moderate to High (Activated by ortho-N and para-Acetyl).

    • Nucleophiles:[1] Soft nucleophiles (Thiols, Amines, Azides).

    • Outcome: SNAr (Displacement of F).

  • Site C: The Alpha-Proton (Acetyl -CH₃) [1]

    • Reactivity: Moderate (pKa ~19-20).[1]

    • Reagents: Strong bases (LDA, NaH).

    • Outcome: Enolate formation (Aldol condensation).

Troubleshooting Table: Selecting the Right Conditions
Desired ReactionProblemSolution
SNAr (Replace F) Nucleophile attacks Ketone instead.Protect the Ketone. Convert to a ketal (ethylene glycol/TsOH) before attempting SNAr. Alternatively, use softer nucleophiles (e.g., thiols) which prefer the soft aromatic carbon over the hard carbonyl.
Grignard Addition Reaction quenches; no product.Free Base First. (See Module 2). Ensure 2.2 eq. of Grignard is used if free-basing wasn't perfect (1 eq acts as base). Perform at -78°C to prevent F-displacement.[1]
Aldol Condensation Polymerization/Tar.Control Temperature. Use kinetic control (LDA, -78°C) rather than thermodynamic control (NaOH, Reflux) to prevent uncontrolled polymerization.
Visual Mechanism: Reactivity Map

Reactivity Center 1-(3-Fluoropyridin-4-yl) ethan-1-one Path1 Hard Nucleophiles (R-MgBr, LiAlH4) Center->Path1 Attack at C=O Path2 Soft Nucleophiles (R-SH, R-NH2, Heat) Center->Path2 Attack at C-F Path3 Strong Base (LDA, NaH) Center->Path3 Deprotonation of CH3 Result1 1,2-Addition (Alcohol) Path1->Result1 Result2 S_NAr (F Displacement) Path2->Result2 Result3 Enolate Formation (Aldol/Alkylation) Path3->Result3

Caption: Divergent reaction pathways driven by reagent selection. Hard nucleophiles prefer the ketone; soft nucleophiles prefer the fluorinated carbon.

Module 4: Analytical Troubleshooting

Q: My NMR shows split peaks. Is it a mixture of isomers?

A: Unlikely to be structural isomers if the starting material was pure.

  • Rotamers: If you formed an amide or tertiary amine derivative, you might see rotamers.

  • Hydrates: In DMSO-d6, the ketone can exist in equilibrium with its gem-diol (hydrate), especially if water is present.

  • Salt Effects: If you run NMR on the HCl salt in CDCl₃ (which it barely dissolves in) vs. DMSO-d6, the chemical shifts will vary significantly due to the protonation state of the pyridine nitrogen.

    • Tip: Always add a drop of NaOD (in D₂O) or K₂CO₃ to the NMR tube if you want to observe the free base species consistently.

References

  • General Pyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyridine N-oxide and salt reactivity).

  • SNAr on Fluoropyridines: Schlosser, M., & Rausis, T. (2004). The Nucleophilic Substitution of Fluoropyridines: A Case Study. European Journal of Organic Chemistry, 2004(5), 1018–1024. (Mechanistic insight into F-displacement).

  • Handling Pyridine HCl Salts: Fisher Scientific Safety Data Sheet (SDS) for Pyridine Hydrochloride. (General handling and hygroscopicity data).

  • Synthesis of 3-Fluoropyridine Derivatives: Fiksdahl, A. et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.[1][3][4] Molecules, 11(2), 130-133.[4] (Analogous chemistry for 3-fluoro-4-substituted pyridines).

Sources

Troubleshooting

preventing byproduct formation with 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl

Topic: Preventing Byproduct Formation with 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl Technical Support Center: 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl Role: Senior Application Scientist Subject: Optimization of Reaction Pa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Byproduct Formation with 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl

Technical Support Center: 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl

Role: Senior Application Scientist Subject: Optimization of Reaction Parameters to Mitigate Polymerization and Defluorination Audience: Medicinal Chemists, Process Chemists

Executive Summary & Molecule Profile

1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride is a high-value heterocyclic building block, primarily employed in the synthesis of c-Met and ALK kinase inhibitors. Its dual-functional nature—an electron-deficient pyridine ring coupled with a reactive methyl ketone—makes it a versatile but volatile intermediate.

Users frequently encounter two catastrophic failure modes:

  • Rapid Self-Condensation (The "Red/Brown Gum"): The acetyl group, activated by the electron-withdrawing pyridine ring and the ortho-fluorine atom, is hyper-acidic. Upon neutralization, it undergoes rapid intermolecular Aldol condensation.

  • Unintended Defluorination (

    
    ):  The 3-fluoro position is activated by the 4-acetyl group, making it susceptible to nucleophilic aromatic substitution by solvents or reagents.
    

This guide provides the mechanistic understanding and protocols required to stabilize this intermediate and direct its reactivity toward the desired pathway.

Critical Reactivity Pathways (Visualized)

The following diagram maps the competition between the desired reaction (e.g., heterocycle formation) and the two primary byproduct pathways.

ReactivityPathways cluster_legend Pathway Key Start 1-(3-Fluoropyridin-4-yl) ethan-1-one HCl Base Base Neutralization (> pH 7) Start->Base Deprotonation SNAr Byproduct B: 3-Alkoxy/Amino Impurity (Defluorination) Start->SNAr Strong Nucleophile (RO-, RNH2) Enolate Reactive Enolate Intermediate Base->Enolate Fast Equilibrium Desired Target Heterocycle (e.g., Pyrazole/Triazole) Enolate->Desired Electrophile Capture (Controlled Conditions) Aldol Byproduct A: Aldol Dimer/Polymer (Red/Brown Gum) Enolate->Aldol Self-Reaction (High Conc/Temp) key1 Green = Desired Pathway key2 Red = Failure Mode

Caption: Competitive reactivity landscape. The hyper-acidic acetyl group drives rapid self-condensation (Aldol) if the electrophile is not immediately available.

Troubleshooting Guide: Failure Modes & Solutions

Issue 1: Formation of Insoluble Red/Brown Tar

Diagnosis: Uncontrolled Aldol Condensation / Polymerization. Mechanism: The 3-fluoro substituent exerts a strong inductive effect (-I), significantly increasing the acidity of the acetyl


-protons compared to non-fluorinated analogs. Once the HCl is neutralized, the resulting free base rapidly enolizes and attacks the carbonyl of a neighboring molecule.
Solution:  "In-Situ" Neutralization.
ParameterRecommendationRationale
Base Choice Use DIPEA or K₂CO₃ (mild). Avoid NaOH/KOH.Strong hydroxide bases generate high concentrations of enolate, accelerating dimerization.
Temperature Maintain < 0°C during neutralization.Kinetic control slows the rate of self-condensation relative to the desired cross-reaction.
Protocol Do not free-base in isolation. Add the electrophile (e.g., hydrazine, aldehyde) before adding the base. This ensures the enolate is trapped immediately upon formation.
Issue 2: Loss of Fluorine (Unexpected )

Diagnosis: Product mass spectrum shows [M - F + Nu] (where Nu is OMe, OEt, or solvent fragment). Mechanism: The 4-acetyl group is a strong electron-withdrawing group (EWG). Located ortho to the fluorine, it activates the C-F bond for Nucleophilic Aromatic Substitution (


).
Solution:  Nucleophile Management.
ParameterRecommendationRationale
Solvent Avoid Alcohols (MeOH, EtOH) if heating with strong base. Use THF, DCM, or Toluene .Alkoxides (formed from alcohols + base) are potent nucleophiles that will displace the fluorine.
Nucleophiles Add reagents slowly (dropwise).Prevents a high local concentration of nucleophiles that might attack the ring instead of the ketone.

Validated Experimental Protocols

Protocol A: Safe Neutralization for Condensation Reactions

Use this workflow when reacting the starting material with hydrazines or aldehydes.

  • Preparation: Dissolve 1.0 eq of 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl and 1.1 eq of the Electrophile (e.g., hydrazine derivative) in Ethanol (EtOH) or Methanol (MeOH).

    • Note: The solution will remain acidic (pH < 4) due to the HCl salt; the ketone is stable here.

  • Cooling: Cool the mixture to -10°C using an ice/salt bath.

  • Activation: Add Sodium Acetate (NaOAc) (2.5 eq) or Triethylamine (TEA) (1.2 eq) dropwise over 20 minutes.

    • Critical: Monitor internal temperature.[1] Do not exceed 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) only after the base addition is complete.

  • Validation: Check LCMS. If the "dimer" peak (Aldol product) exceeds 5%, cool back down and dilute the reaction mixture.

Protocol B: Handling the Hygroscopic Salt

The HCl salt is hygroscopic. Moisture leads to hydrolysis and inaccurate stoichiometry.

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Drying: If the solid appears clumpy or sticky, dry under high vacuum over P₂O₅ for 4 hours before use. Do not heat above 40°C during drying.

Frequently Asked Questions (FAQ)

Q: Can I convert the HCl salt to the free base and store it for later use? A: No. The free base, 1-(3-fluoropyridin-4-yl)ethan-1-one, is chemically unstable in neat form. It will darken and polymerize within hours at room temperature due to intermolecular aldol condensation. Always generate the free base in situ in the presence of your reaction partner.

Q: Why does my reaction turn black when I use Sodium Ethoxide (NaOEt)? A: You are triggering two competing degradation pathways. NaOEt is a strong base and a strong nucleophile. It causes rapid polymerization (black tar) and simultaneously attacks the 3-position, displacing the fluorine atom to form the ethoxy-ether byproduct. Switch to a non-nucleophilic, weaker base like Cs₂CO₃ or DIPEA in an aprotic solvent.

Q: I see a +18 mass peak in my LCMS. What is it? A: This is likely the Hydrate. Electron-deficient pyridyl ketones form stable hydrates (gem-diols) in the presence of water/acid. This is reversible. It usually disappears upon workup or heating, but ensure your reaction solvent is dry to prevent it from stalling the reaction.

References

  • Nucleophilic Aromatic Substitution of 3-Fluoropyridine Deriv

    • Source: Molecules 2006, 11(2), 130-133.
    • Context: Establishes the reactivity of nitro/fluoro groups in pyridine systems activ
    • URL:[Link]

  • Aldol Condens

    • Source: Master Organic Chemistry, "Aldol Addition and Condens
    • Context: detailed mechanism of base-catalyzed enolate formation and subsequent dimeriz
    • URL:[Link]

  • Synthesis of Pyrazoles from Acetylpyridines (Hydrazine Reaction)

    • Source: ResearchGate, "Plausible mechanism of the reaction between 1,3-diyne and hydrazine".
    • Context: Analogous chemistry showing the trapping of reactive ketone intermediates with hydrazine to prevent side reactions.
    • URL:[Link]

  • Safety Data & Stability: 3-Fluoropyridine Deriv

    • Source: Sigma-Aldrich Safety D
    • Context: Handling precautions for fluorinated pyridine salts.[2][3]

Sources

Optimization

Technical Support Center: Scale-Up of 1-(3-Fluoropyridin-4-yl)ethan-1-one Hydrochloride

Ticket System Status: [ONLINE] Current Queue: Scale-Up Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Introduction: The Molecule & The Challenge You are likely ta...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Current Queue: Scale-Up Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Introduction: The Molecule & The Challenge

You are likely targeting 1-(3-fluoropyridin-4-yl)ethan-1-one hydrochloride as a fragment for kinase inhibitors (e.g., c-Met, ALK pathways) or as a precursor for heterocycle fusion.

The Core Problem: The pyridine ring is electron-deficient, making the 4-position difficult to access via direct electrophilic aromatic substitution. Conversely, direct lithiation of 3-fluoropyridine typically favors the C2 position (ortho to Nitrogen) due to the directing effects of the ring nitrogen and fluorine, making the C4-acylation regioselectivity poor [1, 2].

This guide bypasses the low-yielding cryogenic lithiation routes in favor of a robust Weinreb Amide or Nitrile-Grignard strategy, which are the industry standards for scaling >100g batches.

Module 1: Route Selection & Thermodynamics

Ticket #101: "My lithiation yields are inconsistent/low."

User Issue: "I tried lithiating 3-fluoropyridine with LDA at -78°C and quenching with acetaldehyde/acetic anhydride. I see a mix of isomers and low conversion."

Technical Resolution: Direct lithiation is thermodynamically controlled to favor the C2 position (between N and F). For scale-up, you must switch to a functional group interconversion (FGI) strategy starting from 3-fluoroisonicotinic acid or 3-fluoroisonicotinonitrile .

Recommended Scale-Up Route: The Weinreb Amide Protocol

This route prevents over-addition of the Grignard reagent (avoiding the tertiary alcohol impurity) and eliminates cryogenic requirements.

Step 1: Activation of 3-fluoroisonicotinic acid. Step 2: Formation of Weinreb Amide (


-methoxy-

-methylamide). Step 3: Grignard addition (MeMgBr) to form the ketone. Step 4: Salt formation.

WeinrebRoute Start 3-Fluoroisonicotinic Acid (Solid, Stable) Step1 Activation (CDI or T3P) Start->Step1 Activation Inter1 Weinreb Amide (Stable Intermediate) Step1->Inter1 + HN(OMe)Me·HCl Step2 Grignard Addition (MeMgBr, 0°C) Inter1->Step2 Controlled Addn Product Free Base Ketone Step2->Product Hydrolysis SaltStep HCl/Dioxane Product->SaltStep Final HCl Salt (Target) SaltStep->Final Precipitation

Figure 1: The Weinreb Amide pathway offers superior regiocontrol and safety compared to direct lithiation.

Module 2: Critical Process Parameters (CPPs)

Ticket #204: "I have a 'bis-methyl' tertiary alcohol impurity."

User Issue: "LCMS shows a mass corresponding to the addition of two methyl groups (M+16)."

Root Cause: This occurs when the ketone product is more reactive than the starting material, or (more commonly) when using an ester precursor instead of a Weinreb amide or Nitrile. If using the Nitrile route, the intermediate imine salt usually protects against double addition, unless hydrolysis happens prematurely or temperature control fails.

Troubleshooting Protocol:

ParameterSpecification (Scale-Up)Why?
Reagent Stoichiometry 1.05 - 1.10 eq. MeMgBrExcess Grignard promotes side reactions.
Addition Temperature -10°C to 0°CControls exotherm; prevents radical side-reactions common with pyridines.
Quench Method Inverse QuenchPour reaction mixture into acidic water/NH4Cl. Prevents local heating and basicity spikes.
Solvent Choice THF/Toluene (1:1)Toluene moderates the Grignard reactivity better than pure THF.

Module 3: Isolation & Salt Formation

Ticket #309: "The HCl salt is hygroscopic or oiling out."

User Issue: "After adding HCl, the product oils out instead of crystallizing, or turns into a sticky gum upon filtration."

Technical Resolution: Pyridine hydrochlorides are notoriously hygroscopic. The presence of water (even trace amounts from the workup) causes "oiling."

The "Anhydrous Crash" Protocol:

  • Isolate Free Base: Perform the reaction workup and extract the free base into MTBE or Dichloromethane (DCM) .

  • Drying: Dry the organic layer thoroughly over

    
    . Crucial: Water content must be <0.1% by KF.
    
  • Solvent Swap: Evaporate and redissolve in Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) . These solvents support crystallization better than ethers.

  • Salt Formation: Add 4M HCl in Dioxane or HCl gas slowly at 0°C.

    • Do NOT use aqueous HCl.

  • Aging: Stir the slurry for 2-4 hours to allow crystal growth (Ostwald ripening).

Module 4: Safety & Impurity Profiling

Ticket #402: "Safety concerns regarding 4-fluoropyridine polymerization."

User Issue: "I read that 4-fluoropyridines are unstable. Is my intermediate safe?"

Risk Assessment: While 4-fluoropyridine (unsubstituted) is prone to self-polymerization (Source 1.6), 1-(3-fluoropyridin-4-yl)ethan-1-one is significantly more stable due to the electron-withdrawing acetyl group at C4 and the fluorine at C3. However, the free base should not be stored for long periods.

Storage Rule: Always convert to the HCl salt immediately for long-term storage. Store at -20°C under Argon.

Troubleshooting Logic Tree

Troubleshooting Issue Start: Identify Defect Type1 Low Yield Issue->Type1 Type2 Impurity: Tertiary Alcohol Issue->Type2 Type3 Sticky Solid/Oil Issue->Type3 Sol1 Check SM Purity Switch to Weinreb Route Type1->Sol1 Sol2 Reduce Temp (-10°C) Check Stirring Rate Type2->Sol2 Sol3 Dry Organic Layer (KF <0.1%) Use Anhydrous HCl/Dioxane Type3->Sol3

Figure 2: Decision tree for common scale-up defects.

References

  • Gribble, G. W. (2025).[1] Regioselective ortho-Lithiation of Halopyridines.[1] ResearchGate. Link

  • Schlosser, M., & Mongin, F. (2007).[2] Pyridine elaboration through organometallic intermediates: regiochemical control and completeness. Chemical Society Reviews.[2] Link[2]

  • Matsumoto, K. (2004). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Institute of Natural Sciences, Senshu University.[3] Link

  • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[2][3][4] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. (Foundational text on fluoropyridine stability).

  • Marsais, F., et al. (1988). Metallation of halopyridines: A new access to 3,4-disubstituted pyridines.[1][5] Journal of Heterocyclic Chemistry. (Establishes C2 vs C4 selectivity rules).

Disclaimer: This guide is for research purposes only. All scale-up activities must be conducted under appropriate safety protocols (fume hood, PPE) due to the handling of reactive organometallics and corrosive gases.

Sources

Troubleshooting

handling and safety precautions for 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride. As a Senior Application Scientist, my goal is to provi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to ensure your experiments are both successful and, most importantly, safe. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter.

Part 1: Hazard Identification & Personal Protective Equipment (PPE)

This section addresses the potential hazards associated with 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl and the necessary protective measures.

FAQs:

Q1: What are the primary anticipated hazards of 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl?

A1: Based on analogous compounds, 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl is expected to be a solid that may cause skin, eye, and respiratory tract irritation.[3] As a hydrochloride salt, it may be corrosive.[4] Ingestion is likely to be harmful.[3][4] The toxicological properties have not been fully investigated, so it should be handled with care as a potentially hazardous substance.[1]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: Non-negotiable PPE must be worn at all times when handling this compound to prevent exposure.[5][6] The following table summarizes the required equipment.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing.[6]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves before use and change them immediately if contaminated. Double gloving is advised for higher-risk tasks.[5][6][7]
Body Protection Flame-retardant Lab CoatA fully buttoned lab coat should be worn to protect skin. Clothing underneath should be made of natural fibers like cotton.[6]
Foot Protection Closed-toe ShoesShoes that cover the entire foot are required. Perforated shoes, sandals, or open-toed footwear are not permitted.[6]
Respiratory Protection Respirator/Fume HoodAll handling of the solid compound that could generate dust, or any handling of its solutions, must be conducted in a certified chemical fume hood to avoid inhalation.[5][6]

Q3: Why is it crucial to handle this compound in a chemical fume hood?

A3: Handling this compound in a chemical fume hood is a critical engineering control.[1][5] The primary reason is to prevent the inhalation of any fine dust particles or aerosols, which may cause respiratory irritation.[3] Given that the toxicological properties are not fully known, minimizing respiratory exposure is a key safety principle.[1]

Part 2: Safe Handling, Storage, and Experimental Workflow

This section provides guidance on the proper procedures for handling and storing the compound to maintain its integrity and ensure a safe laboratory environment.

FAQs:

Q1: What are the best practices for weighing and transferring 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl?

A1: Always conduct weighing and transferring operations within a chemical fume hood to contain any airborne dust.[5] Use anti-static weigh boats or paper. When transferring, use a spatula and avoid creating dust clouds. Ensure all containers are clearly labeled. After handling, thoroughly wash your hands and any exposed skin with soap and water.[6]

Q2: What are the appropriate storage conditions for this compound?

A2: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][8][9] Storage under an inert atmosphere, such as argon or nitrogen, is recommended for long-term stability, particularly to prevent moisture absorption as it is a hydrochloride salt and may be hygroscopic.[2] It should be stored away from incompatible materials like strong oxidizing agents and strong bases.[1][9]

Q3: Can you provide a general workflow for safely handling this compound during an experiment?

A3: The following diagram illustrates a standard workflow for the safe handling of 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep1 Verify Fume Hood Functionality prep2 Don PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Gather All Necessary Equipment & Reagents prep2->prep3 handle1 Transfer Compound from Storage to Fume Hood prep3->handle1 Begin Experiment handle2 Weigh Compound in Fume Hood handle1->handle2 handle3 Add to Reaction Vessel Under Inert Atmosphere (if needed) handle2->handle3 clean1 Quench Reaction (if necessary) handle3->clean1 Complete Reaction clean2 Dispose of Waste in Designated Hazardous Waste Container clean1->clean2 clean3 Decontaminate Glassware & Work Surface clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4

Caption: Safe handling workflow for 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl.

Part 3: First Aid and Emergency Procedures

This section outlines the immediate actions to take in case of accidental exposure or a spill. Swift and correct responses are critical.

FAQs:

Q1: What should I do in case of accidental skin or eye contact?

A1:

  • Skin Contact: Immediately remove all contaminated clothing.[10] Flush the affected skin with copious amounts of water for at least 15 minutes.[11] If skin irritation occurs, seek medical advice.[9]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10][11] Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention regardless of the apparent severity.[10]

Q2: What is the procedure for accidental inhalation or ingestion?

A2:

  • Inhalation: Move the affected person to fresh air immediately.[11][12] If they feel unwell or have difficulty breathing, call a poison center or doctor.[9]

  • Ingestion: Do NOT induce vomiting.[4][12] Rinse the mouth with water.[8] If the person is conscious, they may be given cold milk or egg whites.[12] Seek immediate medical attention.[12]

Q3: How should I handle a small spill of the solid compound?

A3: For a small spill, ensure the area is well-ventilated and you are wearing appropriate PPE.[8] Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[8] Clean the spill area with a damp cloth, and also dispose of the cloth as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Emergency Response Decision Tree

G start Exposure Event Occurs exposure_type What type of exposure? start->exposure_type skin Skin/Clothing Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion action_skin Remove contaminated clothing. Flush with water for 15+ min. skin->action_skin action_eye Flush with eyewash for 15+ min. Hold eyelids open. Remove contact lenses. eye->action_eye action_inhalation Move to fresh air. inhalation->action_inhalation action_ingestion Rinse mouth with water. DO NOT induce vomiting. ingestion->action_ingestion seek_medical Seek Immediate Medical Attention action_skin->seek_medical If irritation persists action_eye->seek_medical action_inhalation->seek_medical If symptoms persist action_ingestion->seek_medical

Caption: First aid decision tree for exposure incidents.

Part 4: Experimental Troubleshooting

This section addresses potential issues that may arise during the use of 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl in chemical synthesis.

FAQs:

Q1: I am having trouble dissolving the compound in my reaction solvent. What can I do?

A1: As a hydrochloride salt, this compound is likely more soluble in polar protic solvents (e.g., methanol, ethanol) or polar aprotic solvents (e.g., DMSO, DMF) than in nonpolar solvents like hexanes or toluene. If solubility is an issue, gentle heating may improve it. However, always check the thermal stability of your other reagents first. Alternatively, you might consider converting the hydrochloride salt to the free base by careful treatment with a mild, non-nucleophilic base, followed by extraction into an organic solvent. This should only be done if the subsequent reaction conditions are compatible with the free base form.

Q2: My nucleophilic aromatic substitution (SNAr) reaction is sluggish. How can I improve the reaction rate?

A2: The fluorine atom on the pyridine ring is an activating group for SNAr reactions, making it a good leaving group.[13] If the reaction is slow, consider the following:

  • Solvent: Ensure you are using a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile), which can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.

  • Temperature: Increasing the reaction temperature will generally increase the rate. Consider microwave irradiation for a significant rate enhancement, if available.[14]

  • Nucleophile: A more potent nucleophile will react faster. If possible, consider using a stronger nucleophile or converting your current nucleophile to a more reactive form (e.g., deprotonating an alcohol to an alkoxide).

Q3: I am observing unexpected side products in my reaction. What could be the cause?

A3: The ketone functional group is also reactive. Under certain conditions, it can undergo reactions at the alpha-carbon (e.g., enolate formation and subsequent reactions) or at the carbonyl carbon itself (e.g., reduction or addition of organometallic reagents). If you are targeting a reaction at the pyridine ring, ensure your reagents are selective. For instance, if using a strong base, you might be promoting enolization. If this is an issue, protecting the ketone functionality prior to the desired reaction on the pyridine ring may be a necessary synthetic step.

References
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
  • University of Connecticut. (n.d.).
  • University of Rochester Medical Center. (n.d.). First Aid: Chemical Exposure. Health Encyclopedia.
  • Carl ROTH. (2023).
  • Ministry of Health. (2019). First Aid - Chemical Poisoning.
  • Thermo Fisher Scientific. (2023).
  • J.T. Baker. (2011).
  • Fisher Scientific Company. (2025).
  • Santa Cruz Biotechnology. (n.d.).
  • Princeton University. (n.d.). Hazardous Chemical Exposures. Environmental Health and Safety.
  • Rutgers University. (n.d.). Fluorine Standard Operating Procedure. Environmental Health and Safety.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • Sigma-Aldrich. (n.d.). 1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride.
  • BenchChem. (2025). Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
  • SafetySkills. (n.d.). First Aid for Chemical Exposures: Safety in Industrial Settings.
  • Flinn Scientific. (2014).
  • Fisher Scientific Company. (2025).
  • Fisher Scientific Company. (2025).
  • Fluorochem Ltd. (2024). Safety Data Sheet (1-(5-Fluoropyridin-3-yl)ethan-1-ol).
  • Fluorochem. (n.d.). 1-(4-CHLORO-3-FLUOROPYRIDIN-2-YL)ETHANONE.
  • Synquest Labs. (n.d.). Safety Data Sheet: 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride.
  • Oishi, T. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • BLDpharm. (n.d.). 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone.
  • MilliporeSigma. (n.d.). 1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride.
  • Asian Journal of Chemistry. (n.d.).
  • ResearchGate. (n.d.). SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2.
  • Sigma-Aldrich. (n.d.). 1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride.
  • Sigma-Aldrich. (n.d.). 1-(3-Fluoropyridin-2-yl)
  • The Royal Society of Chemistry. (n.d.).
  • De Gruyter. (2025). Selective electrochemical synthesis of 4-fluoropyridine using ET3N-3HF.
  • Reddit. (2019). AAMC FL1 C/P #41 SPOILER.
  • MDPI. (2023). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-(3-Fluoropyridin-4-yl)ethan-1-one Hydrochloride and Its Analogs for Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered basicity, make fluorinated compounds highly valuable as building blocks for novel therapeutics.[1] This guide provides an in-depth comparative analysis of 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride, a key fluorinated pyridine derivative, and its structural analogs. By examining their synthesis, physicochemical properties, and potential biological activities, we aim to furnish researchers and drug development professionals with the critical data and experimental insights necessary to leverage these compounds in their research endeavors.

Introduction to 1-(3-Fluoropyridin-4-yl)ethan-1-one Hydrochloride and its Significance

1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride (also known as 3-fluoro-4-acetylpyridine hydrochloride) is a heterocyclic ketone that has garnered interest as a versatile intermediate in the synthesis of more complex molecules. The presence of the fluorine atom at the 3-position of the pyridine ring significantly influences its electronic properties, reactivity, and ultimately its potential as a pharmacophore. This guide will compare the parent compound with a curated selection of its analogs to elucidate the structure-activity relationships (SAR) that govern their performance.

The selected analogs for this comparative analysis are:

  • 2-Acetylpyridine: The non-fluorinated parent compound, serving as a baseline for understanding the effects of fluorine substitution.

  • 1-(4-Fluoropyridin-2-yl)ethanone: A positional isomer to assess the impact of fluorine's location on the pyridine ring.

  • 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone: An analog with an additional bromine atom to explore the combined effects of different halogens.

  • 1-(4-Chloro-3-fluoropyridin-2-yl)ethanone: An analog with an additional chlorine atom, providing further insight into the influence of halogenation.

Physicochemical Properties: A Comparative Overview

The introduction of fluorine and other halogens can dramatically alter the physicochemical properties of a molecule, which in turn affects its pharmacokinetic and pharmacodynamic profile. The table below summarizes key physicochemical properties of 1-(3-Fluoropyridin-4-yl)ethan-1-one and its selected analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormPredicted LogPPredicted pKa
1-(3-Fluoropyridin-4-yl)ethan-1-one HCl C₇H₇ClFNO175.59Solid1.23.5
2-Acetylpyridine C₇H₇NO121.14Liquid0.75.2
1-(4-Fluoropyridin-2-yl)ethanone C₇H₆FNO139.13-1.14.1
1-(5-Bromo-3-fluoropyridin-2-yl)ethanone C₇H₅BrFNO218.02Solid2.02.8
1-(4-Chloro-3-fluoropyridin-2-yl)ethanone C₇H₅ClFNO173.57-1.83.1

Note: Predicted LogP and pKa values are estimations from computational models and may vary from experimental values.

The data illustrates that fluorination generally increases lipophilicity (LogP) compared to the non-fluorinated analog, 2-acetylpyridine. The addition of a second halogen, such as bromine or chlorine, further enhances this effect. Conversely, the basicity (pKa) of the pyridine nitrogen is reduced by the electron-withdrawing nature of the fluorine atom. This modulation of pKa can be critical for optimizing drug-receptor interactions and improving oral bioavailability.[2]

Synthesis and Characterization: Experimental Protocols

The synthesis of these acetylpyridine derivatives can be achieved through various established organic chemistry methodologies. Below are detailed, representative protocols for the preparation of the parent compound and its analogs.

General Synthetic Strategies

The synthesis of acetylpyridines often involves the introduction of the acetyl group onto a pre-functionalized pyridine ring. Common methods include Grignard reactions with corresponding cyanopyridines or Friedel-Crafts acylation of the pyridine ring, although the latter can be challenging with electron-deficient pyridines.[3][4]

Diagram of Synthetic Pathways

Synthesis_Pathways cluster_grignard Grignard Reaction cluster_friedel_crafts Friedel-Crafts Acylation cluster_balz_schiemann Balz-Schiemann Reaction Halogenated Pyridine Halogenated Pyridine Grignard Reagent Grignard Reagent Halogenated Pyridine->Grignard Reagent Mg, THF Product Product Grignard Reagent->Product 1. Acetonitrile 2. H3O+ Pyridine Derivative Pyridine Derivative Acylated Product Acylated Product Pyridine Derivative->Acylated Product Acetyl Chloride, AlCl3 Aminopyridine Aminopyridine Diazonium Salt Diazonium Salt Aminopyridine->Diazonium Salt 1. HBF4 2. NaNO2 Fluoropyridine Fluoropyridine Diazonium Salt->Fluoropyridine Heat Start Start Start->Halogenated Pyridine Start->Pyridine Derivative Start->Aminopyridine

Caption: Common synthetic routes to acetylpyridine analogs.

Experimental Protocol: Synthesis of 1-(3-Fluoropyridin-4-yl)ethan-1-one via Grignard Reaction

This protocol describes a plausible synthesis of the target compound from 3-fluoro-4-bromopyridine.

Materials:

  • 3-Fluoro-4-bromopyridine

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Acetonitrile

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

Procedure:

  • Activate magnesium turnings (1.2 eq) in a flame-dried, three-necked flask under an inert atmosphere.

  • Add anhydrous THF and a solution of 3-fluoro-4-bromopyridine (1.0 eq) in THF dropwise to initiate the Grignard reagent formation. Maintain a gentle reflux.[5]

  • After the magnesium has been consumed, cool the reaction mixture to 0 °C.

  • Add a solution of acetonitrile (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1-(3-fluoropyridin-4-yl)ethan-1-one.

  • To obtain the hydrochloride salt, dissolve the purified ketone in diethyl ether and bubble with dry HCl gas until precipitation is complete. Filter and dry the solid to yield 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride.

Characterization Workflow

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Diagram of Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Crude Product Crude Product Purification Purification Crude Product->Purification Column Chromatography Purity & Identity Confirmation Purity & Identity Confirmation Purification->Purity & Identity Confirmation NMR, MS, IR Final Product Final Product Purity & Identity Confirmation->Final Product NMR 1H, 13C, 19F NMR Purity & Identity Confirmation->NMR MS Mass Spectrometry (MS) Purity & Identity Confirmation->MS IR Infrared (IR) Spectroscopy Purity & Identity Confirmation->IR

Caption: A typical workflow for the purification and characterization of synthesized compounds.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectra will show characteristic signals for the acetyl methyl group (a singlet around 2.5 ppm) and the aromatic protons on the pyridine ring, with coupling patterns influenced by the fluorine and other substituents.

  • ¹³C NMR: The carbon NMR will display signals for the carbonyl carbon (typically >190 ppm), the methyl carbon, and the aromatic carbons. The carbon-fluorine coupling constants will be observable.

  • ¹⁹F NMR: The fluorine NMR will show a singlet or a multiplet depending on the coupling with neighboring protons. The chemical shift will be indicative of the electronic environment of the fluorine atom.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the compound, confirming its molecular weight.

Biological Activity and Structure-Activity Relationship (SAR)

Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[6][7][8] The introduction of fluorine can significantly enhance these activities.

Anticipated Biological Activities:

  • Anticancer Activity: Fluorinated pyrimidines and pyridines have been successfully developed as anticancer agents, often acting as inhibitors of key enzymes in nucleotide metabolism or protein kinases.[9] The compounds in this guide could be evaluated for their cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: Halogenated heterocyclic compounds are known to possess antimicrobial properties.[10] The selected analogs could be screened against a panel of bacteria and fungi to determine their minimum inhibitory concentrations (MICs).

Structure-Activity Relationship Insights:

  • Effect of Fluorine Position: The position of the fluorine atom on the pyridine ring can influence the molecule's dipole moment and its ability to form hydrogen bonds, thereby affecting its binding to a biological target. A comparison between 1-(3-Fluoropyridin-4-yl)ethan-1-one and 1-(4-Fluoropyridin-2-yl)ethanone would be insightful in this regard.

  • Influence of Additional Halogens: The presence of bromine or chlorine in addition to fluorine can impact the compound's lipophilicity and its potential for halogen bonding interactions with a target protein. This can lead to altered potency and selectivity.[11]

  • Role of the Acetyl Group: The acetyl group can act as a hydrogen bond acceptor and a key recognition element for binding to target proteins. It also provides a handle for further synthetic modifications to explore the SAR.

In Vitro Biological Activity Screening Protocol

The following is a general protocol for screening the synthesized compounds for their potential anticancer activity using an MTT assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each compound.

Conclusion

This comparative guide provides a framework for the synthesis, characterization, and evaluation of 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride and its analogs. The strategic manipulation of halogen substitution on the pyridine ring offers a powerful tool for fine-tuning the physicochemical and biological properties of these compounds. The experimental protocols and SAR insights presented here are intended to empower researchers to explore the potential of these versatile building blocks in the discovery and development of novel therapeutic agents. Further studies are warranted to experimentally validate the predicted properties and to explore the full therapeutic potential of this promising class of compounds.

References

  • Scribd. Synthesis of 2-Acetyl Pyridine Derivatives. Available from: [Link]

  • Wikipedia. 2-Acetylpyridine. Available from: [Link]

  • JETIR. one pot synthesis of some chalcone derivatives from 2-acetyl pyridine using stirring techniques. Available from: [Link]

  • ResearchGate. Syntheses and structures of 2-acetylpyridine-(2-amino-benzoylhydrazone) and its dioxouranium(VI) complex. Available from: [Link]

  • Google Patents. A kind of preparation method of 2- acetylpyridine.
  • PMC. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link]

  • MDPI. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Available from: [Link]

  • MDPI. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. Available from: [Link]

  • MDPI. Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • RSC Publishing. Synthesis of 2-acetylpyridine-N-substituted thiosemicarbazonates of copper(ii) with high antimicrobial activity against methicillin resistant S. aureus, K. pneumoniae 1 and C. albicans. Available from: [Link]

  • PMC. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Available from: [Link]

  • PMC. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Available from: [Link]

  • PMC. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Available from: [Link]

  • Reagent Database. 1-(5-bromo-3-fluoropyridin-2-yl)ethanone. Available from: [Link]

  • RSC Publishing. Synthesis and in vitro evaluation of the antitumor potential and chemo-sensitizing activity of fluorinated ecdysteroid derivatives. Available from: [Link]

  • University of Southern Denmark. Halogenation as a tool to tune antimicrobial activity of peptoids. Available from: [Link]

  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]

  • ResearchGate. NMR spectral data for compounds 1 -4 and reference compounds.. Available from: [Link]

  • Fluorine MAS NMR API revised. Available from: [Link]

  • Rsc.org. Synthesis General Procedures Method A: Preparation for compound E. To a mixture of substituted pyridin-2-amine (1 eq) and subs. Available from: [Link]

  • ACS Publications. 2-Acetylthienopyridine Synthesis via Thiolation and Copper-Catalyzed Cyclization of o-Propynol Fluoropyridine Using Xanthate as. Available from: [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
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Comparative

A Comparative Guide to the Synthesis of 1-(3-Fluoropyridin-4-yl)ethan-1-one Hydrochloride for Researchers and Drug Development Professionals

Introduction: The Significance of 1-(3-Fluoropyridin-4-yl)ethan-1-one Hydrochloride in Modern Drug Discovery The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-(3-Fluoropyridin-4-yl)ethan-1-one Hydrochloride in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary medicinal chemistry. The 3-fluoropyridine moiety, in particular, is a privileged structural motif found in numerous bioactive compounds, where the fluorine atom can modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, ultimately enhancing drug efficacy and pharmacokinetic profiles. 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride serves as a critical building block for the synthesis of a diverse array of pharmaceutical candidates, including kinase inhibitors and agonists for various receptors. Its utility necessitates the development of efficient, scalable, and robust synthetic routes. This guide provides an in-depth comparison of two distinct and viable synthetic pathways to this key intermediate, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.

Route A: Directed ortho-Lithiation and Weinreb Amide Chemistry

This route leverages the directing ability of the fluorine atom in 3-fluoropyridine to achieve regioselective functionalization at the C4 position. The subsequent use of a Weinreb amide ensures a controlled addition of the acetyl group, preventing the over-addition often problematic with more reactive carbonyl species.

Scientific Rationale and Mechanistic Insights

The fluorine atom in 3-fluoropyridine is a moderate directing metalating group (DMG) that facilitates the deprotonation of the adjacent C4 proton by a strong lithium amide base, such as lithium diisopropylamide (LDA).[1][2] This is a kinetically controlled process occurring at low temperatures to prevent competing nucleophilic addition to the pyridine ring. The resulting 4-lithiated intermediate is then quenched with carbon dioxide to afford 3-fluoropyridine-4-carboxylic acid.

To circumvent the challenge of over-addition of organometallic reagents to carboxylic acid derivatives, the carboxylic acid is converted to an N-methoxy-N-methylamide, commonly known as a Weinreb amide.[3][4] The key feature of the Weinreb amide is its ability to form a stable, chelated tetrahedral intermediate upon reaction with a Grignard reagent.[5] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing a second addition of the Grignard reagent.[3]

Experimental Protocol: Route A

Step 1: Synthesis of 3-Fluoropyridine-4-carboxylic Acid

  • Reaction: Directed ortho-lithiation of 3-fluoropyridine followed by carboxylation.

  • Procedure: To a solution of diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, n-butyllithium (1.1 equivalents) is added dropwise. The mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA). A solution of 3-fluoropyridine (1.0 equivalent) in anhydrous THF is then added slowly, maintaining the temperature at -78 °C. After stirring for 2 hours, the reaction is quenched by bubbling dry carbon dioxide gas through the solution for 1 hour. The reaction is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with 2M HCl to a pH of 3-4 to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 3-fluoropyridine-4-carboxylic acid.[6][7]

Step 2: Synthesis of N-methoxy-N-methyl-3-fluoropyridine-4-carboxamide (Weinreb Amide)

  • Reaction: Amide coupling of 3-fluoropyridine-4-carboxylic acid with N,O-dimethylhydroxylamine.

  • Procedure: To a stirred solution of 3-fluoropyridine-4-carboxylic acid (1.0 equivalent) and N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in dichloromethane (DCM) at 0 °C, N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) is added dropwise. This is followed by the slow addition of phosphorus oxychloride (POCl₃) (1.1 equivalents).[4] The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to give the Weinreb amide.[4] An alternative procedure using 1,1'-carbonyldiimidazole (CDI) as the activating agent can also be employed.[8]

Step 3: Synthesis of 1-(3-Fluoropyridin-4-yl)ethan-1-one

  • Reaction: Grignard reaction of the Weinreb amide with methylmagnesium bromide.

  • Procedure: A solution of the N-methoxy-N-methyl-3-fluoropyridine-4-carboxamide (1.0 equivalent) in anhydrous THF is cooled to 0 °C under a nitrogen atmosphere. A solution of methylmagnesium bromide (1.2 equivalents, typically 3M in diethyl ether) is added dropwise.[9] The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional hour. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ketone.[3]

Step 4: Formation of 1-(3-Fluoropyridin-4-yl)ethan-1-one Hydrochloride

  • Reaction: Acid-base reaction with hydrochloric acid.

  • Procedure: The crude 1-(3-fluoropyridin-4-yl)ethan-1-one is dissolved in a minimal amount of diethyl ether. A solution of hydrochloric acid in diethyl ether (e.g., 2M) is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the final hydrochloride salt.

Visualizing the Pathway: Route A

Route A Start 3-Fluoropyridine Intermediate1 3-Fluoropyridine-4-carboxylic Acid Start->Intermediate1 1. LDA, THF, -78°C 2. CO₂ Intermediate2 Weinreb Amide Intermediate1->Intermediate2 HN(OMe)Me·HCl, POCl₃, DIPEA Intermediate3 1-(3-Fluoropyridin-4-yl)ethan-1-one Intermediate2->Intermediate3 MeMgBr, THF End 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl Intermediate3->End HCl/Et₂O

Caption: Synthetic pathway for Route A.

Route B: Nucleophilic Aromatic Substitution (SNAr) Strategy

This approach begins with a more functionalized pyridine ring and introduces the fluorine atom via a nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for the formation of C-F bonds in electron-deficient aromatic systems.

Scientific Rationale and Mechanistic Insights

The SNAr reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to a good leaving group on an aromatic ring.[10] In this route, methyl isonicotinate is first nitrated to introduce a nitro group at the 3-position. The nitro group, along with the pyridine nitrogen, strongly activates the ring towards nucleophilic attack. The nitro group itself serves as an excellent leaving group in this activated system.[11][12] The subsequent displacement of the nitro group by a fluoride anion, typically from a source like cesium fluoride (CsF), proceeds through a Meisenheimer complex intermediate to yield methyl 3-fluoropyridine-4-carboxylate.[10][13]

The final step involves the conversion of the methyl ester to the desired methyl ketone. While a direct Grignard reaction on the ester is possible, it carries the risk of over-addition to form a tertiary alcohol. A more controlled, albeit indirect, method would be hydrolysis of the ester to the carboxylic acid followed by the Weinreb amide chemistry detailed in Route A. However, for the purpose of presenting a distinct alternative, we will outline a direct conversion. One such method involves the use of a Grignard reagent in the presence of a Lewis acid or at low temperatures to favor the kinetic ketone product. Another possibility is the Blaise reaction, which involves the reaction of a nitrile with an organozinc reagent derived from an α-bromoester, though this is less direct for the target molecule.[14][15][16] For this guide, we will focus on a controlled Grignard addition.

Experimental Protocol: Route B

Step 1: Synthesis of Methyl 3-Nitropyridine-4-carboxylate

  • Reaction: Nitration of methyl isonicotinate.

  • Procedure: Methyl isonicotinate is nitrated using standard conditions, such as fuming nitric acid in concentrated sulfuric acid or with dinitrogen pentoxide.[17] For instance, the pyridine compound is reacted with dinitrogen pentoxide in dichloromethane, and the resulting mixture is then treated with an aqueous solution of sodium bisulfite to yield the 3-nitropyridine derivative.[17]

Step 2: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate

  • Reaction: Nucleophilic aromatic substitution of the nitro group with fluoride.

  • Procedure: A mixture of methyl 3-nitropyridine-4-carboxylate (1.0 equivalent) and cesium fluoride (CsF) (5.0 equivalents) in anhydrous dimethyl sulfoxide (DMSO) is heated to 120 °C for 90 minutes under a nitrogen atmosphere.[11][12] The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to afford methyl 3-fluoropyridine-4-carboxylate.[11][12]

Step 3: Synthesis of 1-(3-Fluoropyridin-4-yl)ethan-1-one

  • Reaction: Controlled Grignard reaction with methylmagnesium bromide on the ester.

  • Procedure (adapted from analogous transformations): A solution of methyl 3-fluoropyridine-4-carboxylate (1.0 equivalent) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere. A solution of methylmagnesium bromide (1.1 equivalents) is added dropwise, and the reaction is stirred at this temperature for 1-2 hours. The reaction is carefully quenched at -78 °C with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude ketone is purified by column chromatography.

Step 4: Formation of 1-(3-Fluoropyridin-4-yl)ethan-1-one Hydrochloride

  • Reaction: Acid-base reaction with hydrochloric acid.

  • Procedure: This step is identical to Step 4 in Route A.

Visualizing the Pathway: Route B

Route B Start Methyl Isonicotinate Intermediate1 Methyl 3-Nitropyridine-4-carboxylate Start->Intermediate1 Nitration (e.g., N₂O₅) Intermediate2 Methyl 3-Fluoropyridine-4-carboxylate Intermediate1->Intermediate2 CsF, DMSO, 120°C Intermediate3 1-(3-Fluoropyridin-4-yl)ethan-1-one Intermediate2->Intermediate3 MeMgBr, THF, -78°C End 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl Intermediate3->End HCl/Et₂O

Caption: Synthetic pathway for Route B.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Directed ortho-Lithiation & Weinreb AmideRoute B: Nucleophilic Aromatic Substitution (SNAr)
Starting Material 3-FluoropyridineMethyl Isonicotinate
Number of Steps 44
Key Reactions Directed ortho-lithiation, Weinreb amide synthesis, Grignard reactionNitration, SNAr, Controlled Grignard reaction
Overall Yield Moderate to Good (highly dependent on lithiation efficiency)Moderate (SNAr yield is a key factor)
Scalability Challenging due to cryogenic conditions and organolithium handlingMore amenable to scale-up; avoids highly pyrophoric reagents
Reagent Safety Requires careful handling of pyrophoric n-BuLi and cryogenic temperaturesInvolves strong acids/nitrating agents and high temperatures for SNAr
Control & Selectivity Excellent regioselectivity in lithiation; Weinreb amide prevents over-additionSNAr is highly regioselective; ester to ketone step requires careful control
Pros Convergent, highly regioselective, well-established transformationsStarts from a simple, inexpensive material; SNAr is a powerful C-F bond-forming reaction
Cons Use of cryogenic temperatures and pyrophoric reagents; multi-step synthesis of the Weinreb amideNitration can be hazardous; SNAr requires high temperatures; potential for over-addition in the final step

Conclusion and Recommendation

Both Route A and Route B present viable strategies for the synthesis of 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride, each with its own set of advantages and challenges.

Route A offers excellent control and predictability, particularly in the final ketone formation step, thanks to the use of the Weinreb amide. However, its reliance on cryogenic temperatures and pyrophoric organolithium reagents may limit its scalability and requires specialized equipment and handling procedures. This route is well-suited for laboratory-scale synthesis where precision and avoidance of byproducts are paramount.

Route B is potentially more amenable to large-scale production due to the avoidance of cryogenic organometallic reactions. The starting material is inexpensive, and the key SNAr reaction is a robust transformation. The main challenge lies in the controlled conversion of the intermediate ester to the ketone, which requires careful optimization to prevent over-addition.

For researchers in a drug development setting, the choice of route will depend on the scale of synthesis and available resources. For initial medicinal chemistry efforts requiring small quantities of high-purity material, the control offered by Route A may be preferable. For process development and scale-up activities, Route B presents a more industrially viable option, provided the final step is thoroughly optimized.

References

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Validation

A Comparative Spectroscopic Guide to Fluorinated Pyridine Isomers

Introduction: The Significance of Fluorine in Pyridine Chemistry To the researchers, scientists, and drug development professionals who navigate the complex world of medicinal chemistry, the pyridine scaffold is a famili...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorine in Pyridine Chemistry

To the researchers, scientists, and drug development professionals who navigate the complex world of medicinal chemistry, the pyridine scaffold is a familiar and indispensable motif. Its presence in numerous natural products and pharmaceuticals underscores its importance. The strategic introduction of fluorine atoms into the pyridine ring can dramatically alter its physicochemical and biological properties. This modification can enhance metabolic stability, modulate pKa, and improve binding affinity to target proteins.[1] Consequently, the precise structural elucidation of fluorinated pyridine isomers is a critical step in the development of novel therapeutics and agrochemicals.

This guide provides an in-depth spectroscopic comparison of fluorinated pyridine isomers, offering experimental data and field-proven insights to aid in their unambiguous identification and characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and touch upon Mass Spectrometry (MS), explaining the causality behind the observed spectral differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Differentiation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of fluorinated pyridine isomers. The presence of the NMR-active ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a sensitive probe into the electronic environment of the molecule.[2][3]

¹⁹F NMR: Probing the Electronic Environment

The chemical shift of the ¹⁹F nucleus is highly sensitive to its position on the pyridine ring and the nature of other substituents.[4] Generally, the chemical shift is influenced by the electron density around the fluorine atom; electron-withdrawing groups lead to a downfield shift (less negative ppm values), while electron-donating groups cause an upfield shift (more negative ppm values).

The position of the fluorine atom relative to the nitrogen atom in the pyridine ring has a profound impact on the ¹⁹F chemical shift. Fluorine at the α-position (C2/C6) is the most deshielded, while fluorine at the β-position (C3/C5) is the most shielded.[1] This is due to the electron-withdrawing nature of the nitrogen atom, which has a greater effect on the adjacent α-positions.

Table 1: Representative ¹⁹F NMR Chemical Shifts of Monofluorinated Pyridines

CompoundPosition of FChemical Shift (δ, ppm) (Solvent)Reference
2-Fluoropyridine2-60.7 (neat)[5]
3-Fluoropyridine3Not explicitly found
Pentafluoropyridine2,6-93.19 (pure liquid)[1]
3,5-167.40 (pure liquid)[1]
4-139.42 (pure liquid)[1]

Note: Chemical shifts can vary with solvent and concentration.[1]

¹H and ¹³C NMR: The Influence of Fluorine Substitution

The introduction of a fluorine atom significantly affects the ¹H and ¹³C NMR spectra through both inductive effects and through-space coupling. The strong electronegativity of fluorine causes a general deshielding of nearby protons and carbons, leading to downfield shifts in their respective spectra.

A key feature in the ¹H and ¹³C NMR spectra of fluorinated pyridines is the presence of H-F and C-F coupling constants (J-coupling). The magnitude of these coupling constants depends on the number of bonds separating the coupled nuclei.

  • ¹JCF (one-bond C-F coupling): These are typically large, in the range of -150 to -300 Hz.[1]

  • ²JCF (two-bond C-F coupling): These are smaller, usually between 10 and 30 Hz.[1]

  • ³JHF and other long-range couplings: These are also observed and provide valuable structural information.

Table 2: ¹H and ¹³C NMR Data for 2-Fluoropyridine

NucleusChemical Shift (δ, ppm) (CDCl₃)Coupling Constant (J, Hz)Reference
H-68.230[5]
H-47.784[5]
H-57.182[5]
H-36.934[5]
C-2163.4¹JCF = 238.0[6]
C-3107.6²JCF = 37.7[6]
C-4141.6³JCF = 7.8[6]
C-5117.3⁴JCF = 3.9[6]
C-6156.3³JCF = 13.4[6]

The unique splitting patterns arising from these couplings serve as a fingerprint for a particular isomer. For instance, in 2-fluoropyridine, the proton at C-3 will appear as a doublet of doublets due to coupling with the adjacent proton at C-4 and the fluorine at C-2.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A standardized protocol is essential for obtaining comparable NMR data.

  • Sample Preparation: Dissolve 5-10 mg of the fluorinated pyridine isomer in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is important as it can influence chemical shifts.[1]

  • Instrument Setup: Use a high-field NMR spectrometer (400 MHz or higher is recommended) for optimal resolution and sensitivity.[7]

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set a spectral width of 12-16 ppm.[7]

    • Acquisition Time: An acquisition time of 3-4 seconds is recommended.[7]

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.[7]

    • Number of Scans: Acquire 16 to 64 scans depending on the sample concentration.[7]

  • ¹⁹F NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling is common.

    • Spectral Width: A wider spectral width (e.g., -250 to 0 ppm) is necessary to cover the range of ¹⁹F chemical shifts.

    • Referencing: Reference the spectrum to an external standard like CFCl₃ (0 ppm) or an internal standard.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is typically used.

    • Spectral Width: A spectral width of 0-200 ppm is generally sufficient.

    • Number of Scans: A larger number of scans will be required due to the lower natural abundance and sensitivity of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm for ¹H and ¹³C).[7]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Fluorinated Pyridine Isomer NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_NMR 1H NMR Spectrometer->H1_NMR F19_NMR 19F NMR Spectrometer->F19_NMR C13_NMR 13C NMR Spectrometer->C13_NMR FID Free Induction Decay (FID) H1_NMR->FID F19_NMR->FID C13_NMR->FID Processing Fourier Transform, Phase & Baseline Correction FID->Processing Analysis Chemical Shift & Coupling Constant Analysis Processing->Analysis IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Fluorinated Pyridine Isomer Method Choose Method: - Liquid Film - KBr Pellet - ATR Sample->Method FTIR FTIR Spectrometer Method->FTIR Background Acquire Background Spectrum FTIR->Background Sample_Spec Acquire Sample Spectrum FTIR->Sample_Spec Processed_Spec Background-Subtracted Spectrum Background->Processed_Spec Sample_Spec->Processed_Spec Analysis Identify Characteristic Bands: - C-F Stretch - Fingerprint Region Processed_Spec->Analysis

Caption: General workflow for IR spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. [8]For pyridine and its derivatives, two main types of transitions are observed in the near-UV region: π-π* and n-π* transitions. [9]

  • π-π transitions:* These are typically intense and occur at shorter wavelengths. They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

  • n-π transitions:* These are generally less intense and occur at longer wavelengths. They involve the excitation of a non-bonding electron from the nitrogen lone pair to a π* antibonding orbital.

The position of the fluorine substituent influences the energies of these transitions. The electronic spectra of 2- and 3-fluoropyridine have been studied, and the band origins for their excited states have been determined. [10][11]Solvent polarity can also affect the position of these bands; n-π* transitions typically exhibit a blue shift (hypsochromic shift) in polar solvents due to stabilization of the non-bonding electrons through hydrogen bonding. [9] Table 4: UV Absorption Maxima for Fluorinated Pyridines

CompoundTransitionλ_max (nm) (Solvent)Reference
Pyridinen-π~270 (iso-octane)[9]
π-π~250 (iso-octane)[9]
2-FluoropyridineS1(n,π*) origin35,704.6 cm⁻¹ (vapor)[10]
3-FluoropyridineS1 excitation energy35,064 cm⁻¹[12]

While UV-Vis spectroscopy may not always provide as definitive structural information for isomers as NMR, the subtle shifts in absorption maxima can be a useful complementary piece of evidence.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the fluorinated pyridine isomer in a UV-transparent solvent (e.g., ethanol, iso-octane). The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Record the spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λ_max) for the observed electronic transitions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is primarily used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For fluorinated pyridine isomers, high-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Conclusion: An Integrated Spectroscopic Approach

The reliable differentiation of fluorinated pyridine isomers requires a multi-faceted spectroscopic approach. While ¹⁹F NMR often provides the most definitive data, the combination of ¹H and ¹³C NMR, IR, and UV-Vis spectroscopy creates a robust and self-validating system for structural confirmation. By understanding the underlying principles of how fluorine substitution influences each type of spectrum, researchers can confidently identify and characterize these important molecules, paving the way for advancements in drug discovery and materials science.

References

  • NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes, 4(113).
  • Comparative Analysis of 1H NMR Spectra: 5-(Dichloromethyl)
  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. [Link]

  • Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. (n.d.). ResearchGate. [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF₂. Organic Syntheses, 94, 196-211. [Link]

  • Malet-Martino, M., & Martino, R. (2006). Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs. Clinica Chimica Acta, 366(1-2), 61-73. [Link]

  • Nibu, Y., Marui, R., & Shimada, H. (2006). IR Spectroscopy of Hydrogen-Bonded 2-Fluoropyridine−Methanol Clusters. The Journal of Physical Chemistry A, 110(49), 13217–13222. [Link]

  • Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,3,5,6-Tetrafluoropyridine in its Ground and Excited Electronic States. (n.d.). PMC. [Link]

  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. [Link]

  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. (2019). Loughborough University Research Repository. [Link]

  • Ultraviolet absorption spectra, structure, vibrations, and theoretical calculations of 2-fluoro- and 3-fluoropyridine in their electronic excited states. (n.d.). ResearchGate. [Link]

  • Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(35), 18958-18974. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). PMC. [Link]

  • Studies of the First Electronically Excited State of 3-Fluoropyridine and Its Ionic Structure by Means of REMPI, Two-Photon MATI, One-Photon VUV-MATI Spectroscopy and Franck–Condon Analysis. (2021). RSC Publishing. [Link]

  • Ultraviolet, Infrared, and Raman Spectra of Pyridine and Its Fluoro Derivatives. (n.d.). ResearchGate. [Link]

  • Vibrational Overtone Spectroscopy of Pyridine and Related Compounds. (1994). DTIC. [Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. (2017). The Journal of Organic Chemistry. [Link]

  • Solution Spectra and Oscillator Strengths of Electronic Transitions of Pyridine and Some Monosubstituted Derivatives. (n.d.). AIP Publishing. [Link]

  • Studies of the First Electronically Excited State of 3-Fluoropyridine and Its Ionic Structure by Means of REMPI, Two-Photon MATI. (2021). RSC Publishing. [Link]

  • The precious Fluorine on the Ring: Fluorine NMR for biological systems. (n.d.). PMC - NIH. [Link]

  • Boopalachandran, P., & Laane, J. (2011). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1191-1195. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). PMC. [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). MDPI. [Link]

  • Pyridine, 3-fluoro-. (n.d.). NIST WebBook. [Link]

  • Pyridine, pentafluoro-. (n.d.). NIST WebBook. [Link]

    • General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies was 1 c. (n.d.). The Royal Society of Chemistry. [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (2019). PMC. [Link]

  • Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. (2012). ACS Publications. [Link]

  • 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). (n.d.). Open Library Publishing Platform. [Link]

  • Normalized UV-Vis spectra of 5a-5d in pyridine. (n.d.). ResearchGate. [Link]

  • Mass spectra of fluorocarbons. (n.d.). NIST. [Link]

  • Normalized UV-vis and fl uorescence spectra of pyrene, 10-methylpyreno[4,5. (n.d.). ResearchGate. [Link]

Sources

Comparative

structure-activity relationship (SAR) studies of 1-(3-Fluoropyridin-4-yl)ethan-1-one derivatives

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists Focus: Kinase Inhibition (Cdc7, c-Met, JNK) & Synthetic Utility Executive Summary: The "Privileged" 3-Fl...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists Focus: Kinase Inhibition (Cdc7, c-Met, JNK) & Synthetic Utility

Executive Summary: The "Privileged" 3-Fluoro-4-Acetylpyridine Scaffold

In the high-stakes arena of kinase inhibitor design, the 1-(3-Fluoropyridin-4-yl)ethan-1-one (also known as 3-fluoro-4-acetylpyridine ) scaffold has emerged as a critical "privileged structure." Unlike generic pyridine blocks, this specific isomer offers a unique electronic and steric profile that solves two common failure modes in drug discovery: metabolic instability and poor hinge-binding affinity .[1]

This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, comparing its performance across three distinct derivative classes: Pyrazolyl-pyridines (c-Met/JNK targets), Pyrrolopyridinones (Cdc7 targets), and Thiazolyl-pyridines (Helicase/VEGFR targets).

Why This Scaffold? The "Fluorine Effect"
  • Metabolic Blocking: The fluorine atom at the C3 position blocks a primary site of CYP450-mediated oxidation, significantly extending the half-life (

    
    ) compared to the non-fluorinated parent.
    
  • pKa Modulation: The electron-withdrawing fluorine reduces the basicity of the pyridine nitrogen (

    
    ), optimizing it as a hydrogen bond acceptor for the kinase "hinge" region without incurring high desolvation penalties.
    

Comparative Analysis: Derivative Classes & Performance

The utility of 1-(3-Fluoropyridin-4-yl)ethan-1-one lies in its divergent synthetic potential. The acetyl group serves as a "handle" to generate diverse heterocycles that project into the kinase ATP-binding pocket.

Table 1: Performance Comparison of Key Derivative Classes[1][2][3]
Derivative ClassPrimary TargetMechanism of ActionTypical Potency (

)
Key SAR Insight
Pyrrolopyridinones Cdc7 (Cell Division Cycle 7)ATP-competitive inhibition; blocks DNA replication initiation.< 50 nM (High Potency)Fused ring system mimics the purine core of ATP; 3-F enhances selectivity over CDK2.
Pyrazolyl-pyridines c-Met / JNK Type I Kinase Inhibitor; binds active conformation (DFG-in).10 - 500 nM The pyrazole NH acts as a donor to the hinge; the pyridine ring orients the scaffold.
Thiazolyl-pyridines BLM Helicase / VEGFR Intercalation or Allosteric modulation.0.5 - 5.0 µM Thiazole rigidity limits induced fit; often requires bulky hydrophobic tails for potency.
Non-Fluorinated Analogs Various(Reference Standard)> 1.0 µM Control: Lacks metabolic stability; often shows 5-10x lower potency due to suboptimal electronics.

Deep Dive: Structure-Activity Relationship (SAR)

The Core Pharmacophore

The 3-fluoro-4-acetylpyridine core functions as the "anchor."

  • Position 3 (Fluorine): Critical for selectivity .[1] In Cdc7 inhibitors, removing this fluorine (or replacing it with Hydrogen) often leads to a loss of selectivity against CDK2 and GSK3

    
    .[1]
    
  • Position 4 (Acetyl-derived Heterocycle): Determines the target spectrum .

    • Small, planar rings (Pyrazole/Pyrrole)

      
       Fit narrow ATP pockets (Kinases).[1]
      
    • Larger, twisted systems (Chalcones/Thiazoles)

      
       Fit solvent-exposed grooves (Helicases/Receptors).[1]
      
Pathway A: The Cdc7 "Super-Inhibitors" (Pyrrolopyridinones)

Reaction of the scaffold with pyrrole precursors creates a fused pyrrolopyridinone system.

  • SAR Rule: The lactam NH and the pyridine N form a bidentate H-bond motif with the kinase hinge residues.

  • Data Point: Optimized derivatives (e.g., Pfizer/Merck compounds) exhibit

    
     values as low as 3 nM  against Cdc7, with >100-fold selectivity over CDKs.[1]
    
Pathway B: The c-Met/JNK "Switch" (Pyrazoles)

Converting the acetyl group to an enaminone (using DMF-DMA) and cyclizing with hydrazine yields 4-(pyrazol-3-yl)pyridines .

  • SAR Rule: N-alkylation of the pyrazole destroys activity (loss of H-bond donor). Substitution on the pyridine ring (other than the 3-F) is generally not tolerated due to steric clash with the "Gatekeeper" residue.

Experimental Protocols

Protocol 1: Synthesis of the Key Enaminone Intermediate

This is the divergence point for most high-value derivatives.

Reagents: 1-(3-Fluoropyridin-4-yl)ethan-1-one (1.0 eq),


-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq), Toluene (Solvent).
  • Charge a reaction vessel with 1-(3-Fluoropyridin-4-yl)ethan-1-one (e.g., 5.0 g) and anhydrous Toluene (50 mL).

  • Add DMF-DMA (1.5 equivalents) dropwise under Nitrogen atmosphere.

  • Reflux the mixture at 110°C for 4–6 hours. Monitor by TLC (formation of a bright yellow spot; disappearance of starting ketone).

  • Cool to room temperature. The product, (E)-3-(dimethylamino)-1-(3-fluoropyridin-4-yl)prop-2-en-1-one , often precipitates as yellow needles.

  • Filter and wash with cold hexanes.[1] Yield: Typically 85–95%.[1]

    • Validation:

      
       NMR should show two doublets for the alkene protons (
      
      
      
      Hz) indicating trans geometry.
Protocol 2: Cyclization to Pyrazolyl-Pyridine (Kinase Inhibitor Core)

Reagents: Enaminone (from Protocol 1), Hydrazine Hydrate (2.0 eq), Ethanol.[1]

  • Dissolve the enaminone in Ethanol (0.2 M concentration).

  • Add Hydrazine Hydrate (2.0 eq) slowly.

  • Heat to reflux for 2 hours.

  • Concentrate in vacuo. Recrystallize from Ethanol/Water.[1]

  • Result: 3-Fluoro-4-(1H-pyrazol-3-yl)pyridine.

    • Activity Check: This compound serves as a fragment hit (

      
      ) and must be further substituted (e.g., via Suzuki coupling if brominated) to reach nanomolar potency.
      

Visualizations

Diagram 1: Divergent Synthetic Pathways

This diagram illustrates how the core scaffold is transformed into three distinct inhibitor classes.[1]

SyntheticPathways Core 1-(3-Fluoropyridin-4-yl) ethan-1-one (The Scaffold) Enaminone Enaminone Intermediate Core->Enaminone DMF-DMA Reflux Bromoketone α-Bromo Ketone Core->Bromoketone Br2 / AcOH Pyrrolo Pyrrolopyridinone (Cdc7 Inhibitors) Core->Pyrrolo Condensation w/ Pyrrole precursors Pyrazole Pyrazolyl-Pyridine (c-Met / JNK Inhibitors) Enaminone->Pyrazole Hydrazine EtOH, Reflux Thiazole Thiazolyl-Pyridine (BLM / VEGFR Inhibitors) Bromoketone->Thiazole Thioamide Hantzsch Synthesis

Caption: Divergent synthesis from the 3-fluoro-4-acetylpyridine core. Path A (Green) yields kinase inhibitors; Path B (Yellow) yields helicase inhibitors.

Diagram 2: Pharmacophore Binding Logic (Cdc7/Kinase Model)

This diagram explains why the 3-Fluoro group is essential for binding efficiency.

Pharmacophore Hinge Kinase Hinge Region (Met/Glu Backbone) Pocket Hydrophobic Pocket PyridineN Pyridine Nitrogen (H-Bond Acceptor) PyridineN->Hinge H-Bond (Acceptor) Fluoro 3-Fluoro Group (Electronic Modulation) Fluoro->PyridineN Reduces Basicity (Optimizes H-bond) Heterocycle Heterocycle (C4) (H-Bond Donor) Heterocycle->Hinge H-Bond (Donor) Heterocycle->Pocket Van der Waals Interactions

Caption: The "Push-Pull" mechanism: The 3-F atom modulates the Pyridine N basicity, optimizing the H-bond acceptor capability at the kinase hinge.

References

  • Pfizer Inc. (2005).[1] Pyridylpyrrole derivatives active as kinase inhibitors. WO2005013986A1.[1] Link

  • Menichincheri, M., et al. (2010).[1] Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents. Journal of Medicinal Chemistry, 53(19), 7218-7239.[1] Link

  • BenchChem. (2025).[1] Biological Activity of 1-(3-Bromopyridin-2-yl)ethanone Analogs: A Comparative Guide. Link (Cited for general pyridine-ketone reactivity logic).

  • National Institutes of Health (NIH). (2017).[1] Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of IRAK4.[1] Journal of Medicinal Chemistry. Link

  • Nguyen, T., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical reagents, including their final disposal. This guide provides a compreh...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical reagents, including their final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride, ensuring the safety of personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles and regulatory standards.

Section 1: Hazard Profile and Initial Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride is a halogenated organic compound existing as a hydrochloride salt. Its hazard profile, synthesized from data on structurally related compounds, dictates the stringent handling and disposal requirements.

The primary hazards are associated with its potential toxicity if ingested or inhaled, its properties as a skin and eye irritant, and its significant environmental risk as a substance toxic to aquatic life with long-lasting effects.[1] Upon thermal decomposition, it can release highly toxic gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[2][3][4]

Table 1: Synthesized Hazard Profile

Hazard Class GHS Pictogram (Description) Signal Word Hazard Statements (Inferred)
Acute Toxicity Skull and Crossbones Danger H332: Harmful if inhaled.
Specific Target Organ Toxicity Health Hazard Danger H372: Causes damage to organs through prolonged or repeated exposure.
Skin/Eye Irritation Exclamation Mark Warning H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[1][5]

| Environmental Hazard | Environment | Warning | H411: Toxic to aquatic life with long lasting effects. |

This profile necessitates that 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride be treated as a hazardous waste, with disposal strictly managed by a licensed environmental services company. Under no circumstances should this chemical be disposed of down the drain or in standard trash .[6]

Section 2: The Three Pillars of Chemical Waste Management

Effective chemical waste disposal is built on three core principles: Segregation, Containerization, and Labeling. Adherence to these pillars prevents dangerous chemical reactions, ensures regulatory compliance, and facilitates safe handling by waste management professionals.

  • Segregation: This is the most critical first step. Due to its chemical nature, this compound must be segregated into a specific waste stream.

    • Halogenated vs. Non-Halogenated: As a fluorinated compound, this waste must be kept in a designated "Halogenated Organic Waste" container.[7] Co-mingling with non-halogenated solvents can disrupt the incineration process used by disposal facilities.

    • Chemical Compatibility: Keep this waste separate from incompatible materials, particularly strong bases and oxidizing agents, to prevent exothermic or violent reactions.[2][7]

  • Containerization: The integrity of the waste container is essential for safety.

    • Material Compatibility: Use only containers made of materials chemically resistant to halogenated organics and acidic conditions, such as glass or high-density polyethylene (HDPE).[6][7] Often, the best practice is to reuse the original, empty product container for its own waste.[7]

    • Secure Closure: The container must have a tightly fitting, leak-proof cap. It should be kept closed at all times except when waste is actively being added.[7][8] Leaving a funnel in the opening is a common but dangerous violation of safety protocols.

  • Labeling: Clear and accurate labeling is a regulatory requirement and a vital communication tool.

    • Full Chemical Name: The label must clearly state "1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride." Avoid using abbreviations, trade names, or chemical formulas.[8]

    • Constituents and Concentrations: If the waste is a solution, list all components and their approximate concentrations.[8]

    • Hazard Information: The label should clearly indicate the associated hazards (e.g., "Toxic," "Environmental Hazard").

Section 3: Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for disposing of pure compound, contaminated materials, and solutions containing 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride.

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant nitrile gloves

  • ANSI-rated safety goggles or a face shield

  • A properly buttoned laboratory coat

Workflow: All handling and transfer of this waste must be performed inside a certified chemical fume hood to mitigate inhalation risks.[6]

Step 1: Characterize Your Waste

  • Unused/Expired Solid: The pure, solid compound.

  • Contaminated Labware: Pipette tips, weigh boats, or gloves with gross contamination.

  • Organic Solution: The compound dissolved in a non-aqueous solvent.

  • Aqueous Solution: The compound dissolved in water. Note: Due to its high aquatic toxicity, creating an aqueous waste stream is strongly discouraged.

Step 2: Select the Appropriate Waste Container

  • For the pure solid, contaminated labware, and organic solutions, use a designated and properly labeled "Halogenated Organic Waste" container (solid or liquid as appropriate).

Step 3: Transfer the Waste

  • Solids: Carefully transfer the solid compound or contaminated items into the solid waste container, minimizing the generation of dust.

  • Liquids: Using a clean funnel, carefully pour the liquid waste into the liquid waste container. Do not overfill; leave at least 10% of the volume as headspace for vapor expansion.[7]

Step 4: Secure and Store the Waste Container

  • Tightly cap the waste container immediately after the transfer.

  • Wipe the exterior of the container to remove any external contamination.

  • Place the container in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of waste generation and under the control of laboratory personnel.[8] The SAA must be in a secondary containment tray to manage potential leaks.

Step 5: Arrange for Pickup

  • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup by a licensed hazardous waste disposal company.

G Disposal Decision Workflow start Waste Generated: 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Work in Fume Hood start->ppe characterize 2. Characterize Waste Type ppe->characterize segregate 3. Select 'Halogenated Organic' Waste Container characterize->segregate Solid, Organic Solution, or Contaminated Labware label 4. Ensure Container is Properly Labeled segregate->label transfer 5. Transfer Waste to Container (Leave >10% Headspace) label->transfer store 6. Securely Cap and Store in Satellite Accumulation Area (SAA) transfer->store pickup Ready for Pickup by Licensed Disposal Company store->pickup

Caption: Disposal workflow for 1-(3-Fluoropyridin-4-yl)ethan-1-one HCl.

Section 4: Spill Management

Accidental spills require immediate and correct action to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your EHS office.

  • Contain: For small spills within a fume hood, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the spill.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material and contaminated debris into a container.

  • Dispose: Seal and label the container as "Spill Debris containing 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride" and manage it as halogenated organic waste.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Section 5: Regulatory Context

The disposal of this compound is governed by stringent environmental laws. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Specifically, halogenated pyridines are subject to regulations that may require specific disposal methods like chemical destruction to ensure their complete breakdown.[9] Your institution's EHS office is the ultimate authority on interpreting and applying these regulations to your specific location and operations. Always consult them to ensure full compliance.

References

  • Title: MATERIAL SAFETY DATA SHEET - HYE-CLEAN IRON OUT Source: Greenbook.net URL: [Link]

  • Title: Chemical Waste Disposal Guidelines Source: Emory University URL: [Link]

  • Title: 1807 - Hazardous Substance Fact Sheet - 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE Source: New Jersey Department of Health URL: [Link]

  • Title: Chemical and Hazardous Waste Guide Source: University of Oslo (UiO) URL: [Link]

  • Title: 12 Safety Precautions To Follow When Handling Pyridine Source: Post Apple Scientific URL: [Link]

  • Title: Hazardous Waste Disposal Guide Source: Northwestern University - Research Safety URL: [Link]

  • Title: SAFETY DATA SHEET - 4'-Fluoroacetophenone Source: Fisher Scientific URL: [Link]

Sources

Handling

Technical Guide: Safe Handling &amp; PPE Protocols for 1-(3-Fluoropyridin-4-yl)ethan-1-one Hydrochloride

[1] Executive Safety Assessment Compound Class: Fluorinated Heterocyclic Ketone (Hydrochloride Salt) Physical State: Solid (Hygroscopic Crystalline Powder) Primary Hazard Vector: Inhalation of fine particulates and direc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Assessment

Compound Class: Fluorinated Heterocyclic Ketone (Hydrochloride Salt) Physical State: Solid (Hygroscopic Crystalline Powder) Primary Hazard Vector: Inhalation of fine particulates and direct mucous membrane contact.[1]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride may be sparse in public literature, its structural pharmacophore—a fluorinated pyridine ring combined with a ketone and an acidic hydrochloride counterion—dictates a strict "Precautionary Principle" approach.[1]

We treat this not merely as an irritant, but as a corrosive solid due to the hydrolysis potential of the HCl moiety upon contact with moisture in the respiratory tract or eyes.[1] The fluorine substitution at the 3-position increases lipophilicity, potentially enhancing dermal absorption compared to non-fluorinated pyridines.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95 (minimum) or P100 Respirator The HCl salt forms a fine dust.[1] Standard surgical masks offer zero protection against sub-micron salt particles that can cause immediate bronchial spasms.[1]
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient.[1] The hygroscopic nature of the salt means dust will actively seek moisture in the eyes, creating an acidic solution instantly.[1]
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Pyridines are known for skin permeability.[1] Double gloving provides a "breakthrough time" buffer.[1] Change outer gloves immediately upon contamination.
Dermal (Body) High-Neck Lab Coat (Cotton/Poly blend)Synthetic-only coats can build static, attracting the charged salt particles to the wearer.[1] Cotton blends dissipate static charge.[1]
Engineering Class II Biological Safety Cabinet or Fume Hood Mandatory. Never weigh this compound on an open bench.[1] Air velocity should be 80–100 fpm.[1]

Operational Workflow: The "Zero-Exposure" Protocol[1]

Phase A: Preparation & Weighing

The most critical risk phase is the transfer of the dry solid, where static electricity can disperse the powder.

  • Static Neutralization: Place an ionizing bar or anti-static gun inside the fume hood.[1] Hydrochloride salts are prone to static clumping and "jumping."[1]

  • Balance Setup: Line the balance pan with weighing paper or a tared vial.[1] Do not weigh directly onto the metal pan.

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination or hydrolysis of residual compound.[1]

  • Solubilization (In-Situ): If possible, add the solvent (e.g., Methanol, DMSO) directly to the weighing vial inside the hood to trap the dust in liquid form before moving the vessel.[1]

Phase B: Reaction Setup
  • Venting: When dissolving the HCl salt, a slight exotherm or release of HCl vapor may occur depending on the solvent and scale.[1] Ensure the vessel is vented to a scrubber or the back of the hood.[1]

  • Base Neutralization: If the reaction requires a free base, add the organic base (e.g., Triethylamine) slowly at 0°C.[1] This step generates heat and triethylamine hydrochloride salts; ensure cooling is active.[1]

Phase C: Spill Management[1]
  • Small Spill (<1g): Cover with sodium bicarbonate (baking soda) to neutralize the acidic salt.[1] WET wipe with a paper towel dampened in acetone/water.[1] Do not dry sweep (generates dust).[1]

  • Large Spill (>1g): Evacuate area. Use a P100 respirator.[1] Cover with dry lime or soda ash, then carefully scoop into a waste container.[1]

Waste Disposal & Decontamination[1][2]

Disposal Logic: This compound combines organic toxicity with inorganic acidity.[1]

  • Aqueous Waste: Aqueous streams containing this compound must be adjusted to pH 6–8 before disposal into "Aqueous Organic" waste streams.[1]

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must be double-bagged and labeled as "Solid Hazardous Waste: Fluorinated Pyridine/Acidic." [1]

  • Incineration: This is the preferred destruction method.[1] The fluorine content requires high-temperature incineration with scrubbers to capture HF byproducts.[1]

Visual Workflow (DOT Diagram)

The following diagram illustrates the safe handling logic flow, emphasizing the critical control points (CCPs) where exposure risk is highest.

G cluster_0 Critical Control Zone (Fume Hood) Storage 1. Storage (Desiccator/Cool) PPE_Check 2. PPE Donning (Double Nitrile + Goggles) Storage->PPE_Check Hood_Prep 3. Hood Prep (Check Airflow + Anti-Static) PPE_Check->Hood_Prep Mandatory Weighing 4. Weighing (Closed Vials Only) Hood_Prep->Weighing Static Control Solubilization 5. Solubilization (Trap Dust in Solvent) Weighing->Solubilization In-Situ Waste 6. Waste/Decon (Neutralize pH) Solubilization->Waste Post-Rxn

Figure 1: Operational workflow for handling fluorinated pyridine salts. The red zone indicates the highest risk for inhalation exposure.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54346853 (Related Fluorinated Pyridines). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] United States Department of Labor.[1] Retrieved from [Link]

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] Retrieved from [Link]

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